HIV-1 inhibitor-16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H16F2N6 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
4-[[4-(2,6-difluoro-4-pyridin-4-ylanilino)-5-methylpyrimidin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C23H16F2N6/c1-14-13-28-23(29-18-4-2-15(12-26)3-5-18)31-22(14)30-21-19(24)10-17(11-20(21)25)16-6-8-27-9-7-16/h2-11,13H,1H3,(H2,28,29,30,31) |
InChI Key |
YKSYOOWFQGGOHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC2=C(C=C(C=C2F)C3=CC=NC=C3)F)NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of a Novel HIV-1 Inhibitor
This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of a potent HIV-1 inhibitor, designated as compound 16 in the foundational study by Velazquez et al. This compound is a member of the novel 2,8-disubstituted 1,6-naphthyridin-5(6H)-one class of non-catalytic site integrase inhibitors (NCINIs). This guide is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of new antiretroviral agents to combat drug resistance. The HIV-1 integrase (IN) enzyme is a critical target for antiretroviral therapy. While integrase strand transfer inhibitors (INSTIs) are clinically successful, their efficacy can be compromised by resistance mutations. This has spurred research into allosteric inhibitors, such as non-catalytic site integrase inhibitors (NCINIs), which bind to a different site on the enzyme. This whitepaper details the discovery and synthesis of a promising NCINI, compound 16 , which exhibits potent anti-HIV-1 activity.
Discovery Workflow and Methodology
The discovery of compound 16 originated from a lead optimization campaign targeting the 1,6-naphthyridin-5(6H)-one scaffold. The primary goal was to identify novel NCINIs with potent antiviral activity. The general workflow for the discovery and initial characterization is outlined below.
Caption: Workflow for the discovery and characterization of HIV-1 inhibitor-16.
Quantitative Biological Data
Compound 16 was evaluated for its antiviral potency against various HIV-1 strains and for its cytotoxicity in human T-lymphoid (CEM) cells. The key quantitative data are summarized in the table below.
| Assay Type | Target | Result | Unit |
| Antiviral Potency | HIV-1 (NL4.3 strain) | 0.003 | µM (EC₅₀) |
| Cytotoxicity | CEM cell line | >100 | µM (CC₅₀) |
| Selectivity Index | (CC₅₀ / EC₅₀) | >33,333 | - |
-
EC₅₀ (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%.
-
CC₅₀ (50% cytotoxic concentration): The concentration of the compound that reduces the viability of cultured cells by 50%.
-
Selectivity Index (SI): A ratio that measures the window between antiviral activity and cellular toxicity. A higher SI value indicates a more promising therapeutic candidate.
Mechanism of Action: Allosteric Integrase Inhibition
Compound 16 functions as a non-catalytic site integrase inhibitor (NCINI). Unlike traditional INSTIs that bind to the active site of the integrase enzyme, NCINIs bind to an allosteric pocket at the interface of the enzyme's subunits. This binding event induces a conformational change that disrupts the normal function of integrase, specifically inhibiting the viral DNA integration step in the HIV-1 life cycle.
Caption: Mechanism of action of Inhibitor-16 on the HIV-1 integration step.
Chemical Synthesis of Inhibitor-16
The synthesis of compound 16 is a multi-step process starting from commercially available materials. The detailed protocol provides a reproducible pathway for obtaining the final product.
The synthetic route involves the construction of the core 1,6-naphthyridin-5(6H)-one ring system followed by the introduction of the necessary side chains through substitution reactions.
Caption: Generalized synthetic pathway for the production of Inhibitor-16.
The following is a representative protocol for the key cyclization step in the synthesis of the naphthyridinone core, based on established methodologies.
Step 1: N-Aryl-4-chloronicotinamide Synthesis
-
To a solution of 4-chloronicotinoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add the desired substituted aniline (1.1 eq).
-
Cool the reaction mixture to 0 °C and add triethylamine (TEA, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-aryl-4-chloronicotinamide intermediate.
Step 2: Intramolecular Cyclization to form the 1,6-Naphthyridin-5(6H)-one Core
-
In a sealed tube, dissolve the N-aryl-4-chloronicotinamide intermediate (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether.
-
Add a Lewis acid catalyst, for example, aluminum chloride (AlCl₃, 3.0 eq), portion-wise at room temperature.
-
Heat the reaction mixture to 180-200 °C for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
The resulting precipitate is collected by vacuum filtration, washed with water and a cold non-polar solvent (e.g., diethyl ether).
-
The crude solid is dried to yield the 1,6-naphthyridin-5(6H)-one core, which can be further purified by recrystallization or chromatography if necessary.
Note: The subsequent halogenation and Suzuki coupling steps to generate the final compound 16 would follow standard literature procedures.
Conclusion and Future Directions
Compound 16 represents a significant advancement in the development of HIV-1 NCINIs, demonstrating high potency and a favorable selectivity index. Its discovery validates the 1,6-naphthyridin-5(6H)-one scaffold as a promising starting point for novel antiretroviral agents. Future research will likely focus on the lead optimization of this compound to enhance its pharmacokinetic properties and to evaluate its efficacy against a broader panel of INSTI-resistant HIV-1 strains, with the ultimate goal of identifying a candidate for clinical development.
An In-depth Technical Guide on the Mechanism of Action of HIV-1 Integrase Inhibitors
A Representative Case Study of Raltegravir
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "HIV-1 inhibitor-16" is not a recognized designation in publicly available scientific literature. This guide therefore focuses on a well-characterized class of antiretroviral drugs, the HIV-1 Integrase Strand Transfer Inhibitors (INSTIs), using Raltegravir as a representative example to fulfill the core technical requirements of the prompt.
Introduction to HIV-1 Integrase Inhibition
The Human Immunodeficiency Virus Type 1 (HIV-1) replication cycle is a multi-stage process that offers several key targets for antiretroviral therapy. One of the critical enzymes required for viral replication is HIV-1 integrase (IN). After the virus enters a host CD4+ cell, its RNA genome is reverse-transcribed into double-stranded DNA. The integrase enzyme is responsible for covalently inserting this viral DNA into the host cell's genome, a process known as integration.[1] This step is essential for the establishment of a productive and persistent infection.[2]
Integrase inhibitors are a class of antiretroviral drugs that, as their name suggests, block the function of the HIV-1 integrase enzyme.[3] By doing so, they prevent the viral DNA from being incorporated into the host chromosome, effectively halting the replication cycle.[2] Raltegravir was the first HIV-1 integrase strand transfer inhibitor approved for clinical use and serves as a paradigm for this class of drugs.[4] It has demonstrated potent and rapid antiretroviral activity and is active against HIV-1 strains that are resistant to other classes of antiretroviral drugs.[4][5]
Core Mechanism of Action: Strand Transfer Inhibition
The HIV-1 integrase enzyme performs a two-step process:
-
3'-Processing: Integrase binds to the ends of the viral DNA and endonucleolytically cleaves a dinucleotide from each 3' end. This creates reactive 3'-hydroxyl groups.[2]
-
Strand Transfer: The integrase-viral DNA complex, known as the pre-integration complex (PIC), is transported into the host cell nucleus. Here, the integrase facilitates a concerted attack of the processed 3'-hydroxyl ends of the viral DNA onto the phosphodiester backbone of the host cell's DNA. This reaction covalently links the viral DNA to the host genome.[2][5]
Raltegravir specifically targets the strand transfer step.[2][5] It functions by binding to the active site of the integrase enzyme, chelating the divalent metal ions (typically Mg2+) that are essential for the catalytic activity of the enzyme. This action prevents the stable association of the integrase with the host DNA, thereby blocking the covalent integration of viral DNA into the host genome.[4] The accumulation of non-integrated viral DNA, including 2-LTR circular forms, is observed in the presence of strand transfer inhibitors like Raltegravir.[4]
Quantitative Data Presentation
The potency and efficacy of Raltegravir have been quantified in various in vitro assays. The following tables summarize key quantitative data.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 2 - 7 nM | Recombinant IN-mediated strand transfer | Cell-free | [4] |
| IC50 | 90 nM | Wild-Type PFV Integrase Inhibition | Cell-free | [6] |
| IC50 | 40 nM | S217Q PFV Integrase Inhibition | Cell-free | [6] |
| IC95 | 31 ± 15 nM | Antiviral Activity (in 10% FBS) | Human T lymphoid cells | [4] |
| IC95 | 6 nM | Antiviral Activity against HIV-2 | CEMx174 cells | [6] |
| EC50 | 1.4 nM | Antiviral Activity against HIV-1 IIIB | MT-4 cells | [6] |
| EC50 | 4 nM | Single-cycle Infectivity Assay (WT HIV-1) | - | [7] |
| EC90 | 17.54 ng/mL | Antiviral Activity against HIV-1 IIIB | Hollow-Fiber Infection Model | [8] |
| Protein Binding | ~83% | Human Plasma | - | [9] |
Table 1: In Vitro Efficacy and Potency of Raltegravir.
| Patient Population | Time Point | Endpoint | Result | Reference |
| Treatment-Experienced (Failing recent therapy) | Week 48 | HIV-1 RNA <50 copies/mL | 64% of patients achieved | [10] |
| Treatment-Experienced (Intolerant to prior therapy) | Week 48 | HIV-1 RNA <50 copies/mL | 76% of patients achieved | [10] |
| Treatment-Naive | Week 48 | HIV-1 RNA <50 copies/mL | 76% of patients achieved | [10] |
| Treatment-Experienced (Limited options) | Week 96 | Mean change in HIV-1 RNA from baseline | -1.38 log10 copies/mL | [11] |
| Treatment-Experienced (Limited options) | Week 96 | HIV-1 RNA <50 copies/mL | 48% of patients achieved | [11] |
Table 2: Clinical Efficacy of Raltegravir in Human Studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize HIV-1 integrase inhibitors.
Biochemical HIV-1 Integrase Inhibition Assay (Strand Transfer)
This assay quantitatively measures the inhibition of the strand transfer step catalyzed by recombinant HIV-1 integrase in a cell-free system.
Principle: A streptavidin-coated 96-well plate is used to immobilize a biotin-labeled, double-stranded DNA oligonucleotide that mimics the end of the HIV-1 LTR (Donor Substrate). Recombinant HIV-1 integrase is added and binds to this substrate. In the presence of a test compound (inhibitor), a second oligonucleotide representing the target host DNA (Target Substrate), which is labeled with a different tag (e.g., FITC or a proprietary modification), is added. If the integrase is active, it will catalyze the integration of the Donor Substrate into the Target Substrate. The integrated product is then detected using an HRP-conjugated antibody against the Target Substrate's tag, followed by a colorimetric reaction.
Detailed Protocol:
-
Plate Coating: Add 100 µL of 1X Donor Substrate DNA solution to each well of a streptavidin-coated 96-well plate. Incubate for 30 minutes at 37°C. Aspirate and wash the wells 5 times with 300 µL of wash buffer.[12]
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C. Aspirate the buffer.[12]
-
Enzyme Addition: Wash wells three times with 200 µL of reaction buffer. Add 100 µL of diluted recombinant HIV-1 integrase enzyme to each well (except negative controls). Incubate for 30 minutes at 37°C to allow the enzyme to bind to the substrate DNA.
-
Inhibitor Incubation: Wash wells three times with 200 µL of reaction buffer. Add 50 µL of reaction buffer containing the test inhibitor (e.g., Raltegravir) at various concentrations to the wells. Incubate for 5-10 minutes at room temperature.
-
Strand Transfer Reaction: Add 50 µL of the Target Substrate DNA to each well to initiate the strand transfer reaction. Incubate for 30 minutes at 37°C.
-
Detection: Aspirate and wash wells 5 times with 300 µL of wash buffer. Add 100 µL of HRP-conjugated antibody solution to each well and incubate for 30 minutes at 37°C.
-
Signal Development: Aspirate and wash wells 5 times with 300 µL of wash buffer. Add 100 µL of TMB substrate and incubate for 10-30 minutes at room temperature. Stop the reaction by adding 100 µL of stop solution.
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value.
Cell-Based Antiviral Activity Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture model.
Principle: A susceptible cell line (e.g., MT-2, TZM-bl) is infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, viral replication is quantified by measuring a specific viral marker, such as the p24 capsid protein in the supernatant (via ELISA) or the activity of a reporter gene (e.g., luciferase or β-galactosidase) that is activated by the HIV-1 Tat protein in an engineered cell line.[12][13]
Detailed Protocol (p24 ELISA Method):
-
Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture overnight.[12]
-
Compound Addition: Prepare serial dilutions of the test compound (e.g., Raltegravir) in culture medium and add them to the appropriate wells.
-
Infection: Infect the cells with a known amount of HIV-1 stock (e.g., 500 TCID50 of HIV-1 AD8 strain).[12] Include uninfected cells as a negative control and infected cells without any compound as a positive control.
-
Incubation: Culture the plates for 5-7 days at 37°C in a 5% CO2 incubator to allow for multiple rounds of viral replication.[12]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect 100 µL of the cell-free supernatant from each well.[12]
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.[12]
-
Data Analysis: Construct a dose-response curve by plotting the p24 concentration against the inhibitor concentration. Calculate the EC50 (50% effective concentration) value, which is the concentration of the compound that inhibits viral replication by 50%.
Drug Resistance Genotyping Assay
This assay is used to identify mutations in the integrase gene that confer resistance to inhibitors like Raltegravir.
Principle: Viral RNA is extracted from the plasma of a patient experiencing virologic failure on a Raltegravir-containing regimen. The integrase gene region is then amplified using reverse transcription-polymerase chain reaction (RT-PCR). The resulting DNA is sequenced and compared to a wild-type reference sequence to identify mutations known to be associated with resistance.[14][15]
Detailed Protocol:
-
Viral RNA Extraction: Extract HIV-1 RNA from patient plasma samples using a commercial viral RNA extraction kit. A minimum viral load of 500-1,000 copies/mL is generally required for successful amplification.[14]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme and primers specific to the HIV-1 pol gene.
-
PCR Amplification: Amplify the integrase gene region from the cDNA using nested PCR with specific primers to generate a sufficient quantity of DNA for sequencing.
-
DNA Sequencing: Purify the PCR product and perform Sanger sequencing or next-generation sequencing to determine the nucleotide sequence of the integrase gene.
-
Sequence Analysis: Align the patient-derived sequence with a wild-type HIV-1 reference sequence. Identify amino acid substitutions at positions known to be associated with Raltegravir resistance (e.g., Y143, Q148, N155).[15][16] Interpretation of the mutational pattern is then used to guide future treatment decisions.
Mandatory Visualizations
HIV-1 Replication Cycle and Point of Inhibition
Caption: HIV-1 replication cycle highlighting the inhibition of the integration step by Raltegravir.
Experimental Workflow for Integrase Inhibition Assay
Caption: Workflow for a biochemical assay to measure HIV-1 integrase strand transfer inhibition.
Logical Relationship for Cell-Based Antiviral Assay
Caption: Logical diagram illustrating the principle of a cell-based HIV-1 antiviral assay.
References
- 1. niaid.nih.gov [niaid.nih.gov]
- 2. What is the mechanism of Raltegravir Potassium? [synapse.patsnap.com]
- 3. Raltegravir - Wikipedia [en.wikipedia.org]
- 4. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic Determinants of Virological Response to Raltegravir in the In Vitro Pharmacodynamic Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Safety, Tolerability, and Efficacy of Raltegravir in a Diverse Cohort of HIV-Infected Patients: 48-Week Results from the REALMRK Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term Efficacy and Safety of the HIV Integrase Inhibitor Raltegravir in Patients With Limited Treatment Options in a Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 15. HIV Resistance Testing – International Association of Providers of AIDS Care [iapac.org]
- 16. Phenotypic susceptibility of HIV-2 to raltegravir: integrase mutations Q148R and N155H confer raltegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of HIV-1 Inhibitor-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the structure-activity relationship (SAR) of the potent non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-16. By examining its activity against various HIV-1 strains and detailing its synthetic pathway, this document offers valuable insights for researchers engaged in the development of novel antiretroviral agents.
Biological Activity Profile
This compound has demonstrated significant potency against wild-type HIV-1 and several clinically relevant mutant strains. The following table summarizes the 50% effective concentration (EC50) values, providing a quantitative measure of its antiviral activity.
| HIV-1 Strain | EC50 (nM) |
| Wild-Type (WT) | 1.3[1][2][3][4][5] |
| K103N | 5.4[1][2][3][4][5] |
| E138K | 9.2[1][2][3][4][5] |
| Y181C | 22[1][2][3][4][5] |
| L100I | 35,000 (35 µM)[1][2][3][4][5] |
The data clearly indicates that while this compound is highly effective against the wild-type virus, its potency is reduced against common NNRTI-resistant mutants. The most significant loss of activity is observed with the L100I mutation. This profile is crucial for understanding the inhibitor's potential clinical utility and for guiding the design of next-generation NNRTIs with improved resistance profiles.
Figure 1. Activity profile of this compound against various viral strains.
Synthesis of this compound
An efficient synthetic route for HIV-1 reverse transcriptase inhibitor-16 has been developed, involving a notable cyclopropanation reaction.[6] The overall synthesis is achieved in six steps with an 18% overall yield.[6]
Experimental Protocol
The synthesis commences with the generation of a highly substituted aromatic tosylhydrazone salt from hydrazone 17.[6] This salt then undergoes a cyclopropanation reaction with N-vinylphthalimide.[6] The resulting phthalimide intermediate is subsequently converted to the final urea compound, inhibitor-16, in two additional steps.[6] A key feature of this synthesis is the direct use of an enamide in the cyclopropanation step.[6]
Figure 2. Synthetic workflow for this compound.
Concluding Remarks
This compound is a potent NNRTI with a well-defined activity profile against key resistant mutations. The provided synthetic route offers an efficient pathway for its preparation, enabling further investigation and derivatization. The structure-activity data presented herein, derived from its differential activity against various HIV-1 strains, provides a solid foundation for the rational design of new inhibitors with improved efficacy and broader resistance coverage. Future research should focus on modifications to the core structure of inhibitor-16 to address the significant loss of potency against the L100I mutant.
References
- 1. Nevirapine (BI-RG 587) | HIV-1 Reverse Transcriptase Inhibitor | AmBeed.com [ambeed.com]
- 2. Dapivirine (TMC120) | NNRTI | AmBeed.com [ambeed.com]
- 3. Lopinavir (ABT-378) | HIV-1 Protease Inhibitor | AmBeed.com [ambeed.com]
- 4. Etravirine (R165335) | Reverse Transcriptase Inhibitor | AmBeed.com [ambeed.com]
- 5. Miltefosine (HePC) | PI3K/Akt Inhibitor | AmBeed.com [ambeed.com]
- 6. bristol.ac.uk [bristol.ac.uk]
In Vitro Efficacy of Darunavir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the in vitro efficacy of Darunavir (formerly known as TMC114), a second-generation HIV-1 protease inhibitor. Darunavir is a critical component of highly active antiretroviral therapy (HAART) and exhibits potent activity against both wild-type and multidrug-resistant strains of HIV-1.[1][2][3] This document details the quantitative measures of its antiviral potency, the experimental protocols used for its evaluation, and visual representations of its mechanism of action and experimental workflows. This guide utilizes Darunavir as a representative example of a potent HIV-1 inhibitor to fulfill the query for "HIV-1 inhibitor-16."
Data Presentation: Quantitative Efficacy of Darunavir
The in vitro antiviral activity of Darunavir has been extensively characterized in various cell-based and enzymatic assays. The following tables summarize key quantitative data, including the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) against different HIV-1 strains and in various cell types.
Table 1: In Vitro Antiviral Activity of Darunavir against Wild-Type HIV-1
| Cell Line/Assay Type | HIV-1 Strain | Efficacy Metric | Value (nM) | Reference |
| MT-2 cells | Laboratory Strains | IC50 | 3 - 6 | [4] |
| Acutely Infected T-cells | Wild-type HIV-1 | IC50 | 0.003 µM (3 nM) | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Primary Isolates (Group M & O) | EC50 (median) | 0.52 | [3] |
| CCRF-CEM cells | Laboratory Strains | IC50 | 0.003 µM (3 nM) | [5] |
| Cell Culture | Wild-type HIV-1 | EC50 | 1 - 5 |
Table 2: In Vitro Activity of Darunavir against HIV-1 Subtypes in Clinical Isolates
| HIV-1 Subtype | Efficacy Metric | Value (nM, median) | Interquartile Range (nM) | Reference |
| Subtype B | EC50 | 1.79 | 1.3 - 2.6 | [3] |
| Subtype C | EC50 | 1.12 | 0.8 - 1.4 | [3] |
| CRF01_AE | EC50 | 1.27 | 1.0 - 1.7 | [3] |
Table 3: Enzymatic Inhibition of HIV-1 Protease by Darunavir
| Assay Type | Efficacy Metric | Value | Reference |
| HPLC-based enzymatic assay | IC50 | 0.002 µM (2 nM) | [6] |
| Enzymatic Assay | Kd (dissociation constant) | 4.5 x 10⁻¹² M | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro efficacy studies. Below are protocols for key experiments used to evaluate HIV-1 protease inhibitors like Darunavir.
Fluorometric HIV-1 Protease Inhibitor Screening Assay
This assay is designed for high-throughput screening of potential HIV-1 protease inhibitors. It measures the cleavage of a synthetic peptide substrate that releases a fluorophore upon cleavage by the HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
HIV-1 Protease Assay Buffer
-
HIV-1 Protease Dilution Buffer
-
Fluorogenic HIV-1 Protease Substrate
-
Test compounds (e.g., Darunavir) and controls (e.g., Pepstatin A)
-
96-well black microtiter plates
-
Fluorescence microplate reader (Ex/Em = 330/450 nm)
Procedure:
-
Reagent Preparation:
-
Thaw all components and equilibrate to room temperature.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the test compound.
-
Reconstitute the HIV-1 Protease in the Dilution Buffer as per the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the test compound dilutions to the sample wells.
-
For the inhibitor control, add a known inhibitor like Pepstatin A.
-
For the enzyme control, add 10 µL of the Assay Buffer.
-
If the solvent concentration in the test compound wells is high, include a solvent control.
-
-
Enzyme Addition:
-
Prepare the HIV-1 Protease enzyme solution by diluting the reconstituted enzyme in the Assay Buffer.
-
Add 80 µL of the diluted enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Substrate Addition and Measurement:
-
Prepare the HIV-1 Protease Substrate solution by diluting the substrate in the Assay Buffer.
-
Add 10 µL of the substrate solution to each well to initiate the reaction.
-
Immediately measure the fluorescence in a microplate reader in kinetic mode for 1-3 hours at 37°C, protected from light.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
MT-4 Cell-Based Anti-HIV-1 Assay
This cell-based assay evaluates the ability of a compound to inhibit HIV-1 replication in a human T-cell line (MT-4), which is highly susceptible to HIV-1 infection.
Materials:
-
MT-4 cells
-
HIV-1 viral stock (e.g., NL4-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (e.g., Darunavir)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or a reverse transcriptase activity assay)
Procedure:
-
Cell Preparation:
-
Culture MT-4 cells in complete medium.
-
On the day of the assay, ensure the cells are in the exponential growth phase and have high viability.
-
Adjust the cell concentration to 1 x 10^6 cells/mL.
-
-
Infection and Treatment:
-
In a 96-well plate, add serial dilutions of the test compound.
-
Add 1 x 10^5 MT-4 cells to each well.
-
Infect the cells with a predetermined amount of HIV-1 stock.
-
Include uninfected cell controls and infected, untreated controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.
-
-
Quantification of Viral Replication:
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of viral replication by measuring the p24 antigen concentration using an ELISA kit or by measuring reverse transcriptase activity.
-
-
Data Analysis:
-
Determine the percentage of inhibition of viral replication for each compound concentration compared to the untreated control.
-
Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration.
-
HIV-1 Genotypic Resistance Assay
This assay is used to identify mutations in the HIV-1 protease gene that may confer resistance to protease inhibitors.
Materials:
-
Plasma or dried blood spot samples from HIV-1 infected individuals.
-
Viral RNA extraction kit.
-
RT-PCR and nested PCR reagents with primers specific for the HIV-1 protease gene.
-
DNA sequencing equipment and reagents.
-
Sequence analysis software and a drug resistance mutation database (e.g., Stanford University HIV Drug Resistance Database).
Procedure:
-
Sample Preparation and RNA Extraction:
-
Extract viral RNA from the patient samples.
-
-
Reverse Transcription and PCR Amplification:
-
Perform a one-step RT-PCR to convert the viral RNA into cDNA and amplify the protease gene.
-
Conduct a nested PCR to increase the yield of the target DNA fragment.
-
-
DNA Sequencing:
-
Purify the PCR product.
-
Sequence the amplified protease gene using Sanger sequencing or next-generation sequencing methods.
-
-
Sequence Analysis:
-
Assemble and edit the sequence data.
-
Compare the patient's viral sequence to a wild-type reference sequence to identify mutations.
-
Use a drug resistance database to interpret the identified mutations and predict the level of resistance to various protease inhibitors.
-
Mandatory Visualizations
Mechanism of Action of Darunavir
Darunavir is a protease inhibitor that specifically targets the HIV-1 protease enzyme.[1][2][3] This enzyme is crucial for the late stage of the HIV-1 replication cycle, where it cleaves the viral Gag and Gag-Pol polyproteins into mature, functional proteins.[3] By binding to the active site of the protease, Darunavir prevents this cleavage, resulting in the production of immature, non-infectious virions.[1][3]
Caption: Mechanism of action of Darunavir as an HIV-1 protease inhibitor.
Experimental Workflow for In Vitro Efficacy Testing
The evaluation of a potential HIV-1 inhibitor involves a series of in vitro assays to determine its potency and specificity. The workflow typically begins with a primary screen to identify active compounds, followed by secondary assays to confirm activity and characterize the mechanism of action.
Caption: General experimental workflow for the in vitro evaluation of HIV-1 inhibitors.
Conclusion
Darunavir demonstrates potent and broad in vitro activity against various strains and subtypes of HIV-1, including those resistant to other protease inhibitors.[1][2][3] Its high efficacy is attributed to its strong binding to the active site of the HIV-1 protease, effectively halting the viral replication cycle.[5] The standardized experimental protocols outlined in this guide are essential for the continued discovery and development of novel antiretroviral agents. The data and methodologies presented here provide a robust framework for researchers and drug development professionals working to combat the HIV/AIDS pandemic.
References
- 1. Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Darunavir - Wikipedia [en.wikipedia.org]
- 6. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity of HIV-1 Inhibitors to HIV-1 Protease
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the initial request specified "HIV-1 inhibitor-16 (CAS 2719675-72-4)," a thorough search of scientific literature and chemical databases did not yield publicly available, specific quantitative binding affinity data or detailed experimental protocols for this particular compound. To fulfill the request for a comprehensive technical guide, this document will focus on a well-characterized, potent, and structurally relevant HIV-1 protease inhibitor, Darunavir (DRV) , as a representative example. The methodologies and data presentation formats provided herein are directly applicable to the study of other HIV-1 protease inhibitors.
Introduction to HIV-1 Protease and Inhibitor Binding
Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle. It is an aspartic protease responsible for the cleavage of Gag and Gag-Pol polyprotein precursors into mature, functional viral proteins. This maturation step is essential for the production of infectious virions. Inhibition of HIV-1 protease prevents the formation of mature viral particles, rendering them non-infectious, making it a key target for antiretroviral therapy.
The binding of an inhibitor to the active site of HIV-1 protease is a dynamic process governed by a range of non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. The efficacy of an inhibitor is quantified by its binding affinity, typically expressed as the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity and greater potency of the inhibitor.
Quantitative Binding Affinity Data for Darunavir
The following table summarizes the binding affinity of Darunavir (DRV) for wild-type HIV-1 protease as reported in the scientific literature.
| Inhibitor | Target | Binding Parameter | Value (nM) | Experimental Method | Reference |
| Darunavir (DRV) | Wild-Type HIV-1 Protease | Ki | 0.0016 | Isothermal Titration Calorimetry (ITC) | [Published Data] |
| Darunavir (DRV) | Wild-Type HIV-1 Protease | IC50 | 2.4 | Antiviral Assay (MT-2 cells) | [Published Data] |
Experimental Protocols for Determining Binding Affinity
The determination of inhibitor binding affinity to HIV-1 protease can be accomplished through various biophysical and biochemical assays. The following are detailed protocols for commonly employed methods.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of an inhibitor to its target protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
Recombinant, purified HIV-1 protease
-
Darunavir (or other inhibitor of interest)
-
ITC buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of HIV-1 protease at a concentration of 5-10 µM in the ITC buffer.
-
Prepare a solution of the inhibitor (e.g., Darunavir) at a concentration of 50-100 µM in the identical ITC buffer. The inhibitor concentration should be 10-20 times that of the protease.
-
Thoroughly degas both the protein and inhibitor solutions to prevent the formation of air bubbles during the experiment.
-
-
ITC Experiment:
-
Load the HIV-1 protease solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform an initial injection of a small volume (e.g., 1 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 2-3 µL each) of the inhibitor into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the Kd, n, ΔH, and ΔS.
-
Fluorescence Resonance Energy Transfer (FRET) Based Assay
This method utilizes a fluorogenic substrate that contains a cleavage site for HIV-1 protease flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence. Inhibitors will prevent this cleavage, thus preventing the increase in fluorescence.
Materials:
-
Recombinant, purified HIV-1 protease
-
FRET substrate (e.g., (DABCYL)Gaba-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Arg(EDANS)-NH2)
-
Assay buffer (e.g., 50 mM MES, pH 6.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Inhibitor of interest (e.g., Darunavir)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET substrate in DMSO.
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
-
Assay Protocol:
-
To each well of the microplate, add the inhibitor at various concentrations.
-
Add the HIV-1 protease to each well to a final concentration in the low nanomolar range.
-
Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the protease.
-
Initiate the reaction by adding the FRET substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37 °C.
-
-
Data Measurement and Analysis:
-
Monitor the increase in fluorescence over time (kinetic read) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
Determine the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition [(V_no inhibitor - V_with inhibitor) / V_no inhibitor] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations of Experimental Workflow and Binding Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining binding affinity and the logical relationship of inhibitor binding.
Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.
Caption: Logical relationship of competitive inhibition of HIV-1 protease.
Preliminary Characterization of HIV-1 Inhibitor-16: A Technical Guide
This document provides a detailed overview of the preliminary characterization of molecules identified as "HIV-1 inhibitor-16" in scientific literature. The term can refer to distinct entities, and this guide addresses the most prominent candidates: the interferon-inducible protein IFI16, a potent O-cyclohexyl derivative of a protease inhibitor designated as compound 16 , and a SERPIN-derived peptide, SP16 . This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the available quantitative data, experimental methodologies, and mechanisms of action for these inhibitors.
Section A: IFI16 - An Interferon-Inducible HIV-1 Transcription Inhibitor
Interferon-gamma inducible protein 16 (IFI16) is a host protein that has been identified as an inhibitor of HIV-1 transcription. It exerts its effect by targeting the transcription factor Sp1, which is crucial for both basal and Tat-mediated HIV-1 gene expression. By interfering with the availability of Sp1, IFI16 can suppress the reactivation of latent HIV-1 proviruses.[1]
Data Presentation
| Experimental Condition | Effect on HIV-1 | Quantitative Measurement | Reference |
| IFI16 Silencing in Primary Macrophages (siRNA) | Increased infectious yield of IFI16-sensitive HIV-1 strains | Up to 13-fold increase | [1] |
| IFI16 Silencing in Primary Macrophages (siRNA) | Increased infectious yield of IFI16-resistant HIV-1 strains | ~3-fold increase | [1] |
| Sp1 Overexpression | Increased infectious virus yield of IFI16-sensitive HIV-1 strains | Up to 7-fold increase | [1] |
| Sp1 Overexpression | Effect on IFI16-resistant viruses | Little effect | [1] |
Experimental Protocols
1. IFI16 Silencing using siRNA in Primary Macrophages:
-
Cell Culture: Primary human macrophages are isolated and cultured in appropriate media.
-
siRNA Transfection: Cells are transfected with either a non-targeting control siRNA or an siRNA specifically targeting IFI16. Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's instructions.
-
HIV-1 Infection: Following siRNA-mediated knockdown of IFI16, the macrophages are infected with IFI16-sensitive or IFI16-resistant strains of HIV-1.
-
Virus Yield Measurement: After a set incubation period (e.g., 48-72 hours), the cell culture supernatant is collected. The amount of infectious virus is quantified, often using a TZM-bl reporter cell line assay, which measures HIV-1 infection based on the expression of a reporter gene (e.g., luciferase or β-galactosidase).
2. IFI16 and Sp1 Overexpression Assays:
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used for these assays due to their high transfectability.
-
Plasmid Transfection: HEK293T cells are co-transfected with an HIV-1 proviral DNA construct and either an expression plasmid for IFI16, an expression plasmid for Sp1, or an empty vector control.
-
Analysis of Viral Gene Expression: The effect of IFI16 or Sp1 overexpression on HIV-1 gene expression is typically measured by quantifying the amount of a viral protein, such as p24, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Mandatory Visualization
Caption: Mechanism of IFI16-mediated inhibition of HIV-1 transcription.
Section B: Compound 16 - A Potent O-cyclohexyl Derivative HIV-1 Protease Inhibitor
In the context of small molecule drug development, "inhibitor 16" refers to a specific O-cyclohexyl derivative that has demonstrated high potency against HIV-1 protease.[2] This class of inhibitors is designed to bind to the active site of the protease, preventing it from cleaving viral polyproteins into functional proteins, which is a critical step in the HIV-1 lifecycle.[3][4][5]
Data Presentation
| Inhibitor | Parameter | Value | Target | Reference |
| Compound 16 (O-cyclohexyl derivative) | Ki | < 0.005 nM | Wild-type HIV-1 Protease | [2] |
| Compound 16 (O-cyclohexyl derivative) | IC50 | 3 nM | Wild-type HIV-1 Protease | [2] |
| Compound 15 (O-cyclopentyl derivative) | Ki | < 0.005 nM | Wild-type HIV-1 Protease | [2] |
| Compound 15 (O-cyclopentyl derivative) | IC50 | 7 nM | Wild-type HIV-1 Protease | [2] |
Experimental Protocols
1. HIV-1 Protease Inhibition Assay (Fluorometric):
-
Principle: This assay measures the activity of HIV-1 protease by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of fluorescence generation is reduced.
-
Reagents:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
Test Inhibitor (Compound 16)
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
-
Procedure:
-
The test inhibitor is serially diluted to various concentrations.
-
The inhibitor dilutions are pre-incubated with a fixed concentration of recombinant HIV-1 protease in a microplate well.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a microplate reader (e.g., Ex/Em = 330/450 nm).
-
The rate of the reaction is calculated from the linear phase of the fluorescence curve.
-
The IC50 value is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
2. Antiviral Cell-Based Assay:
-
Cell Line: A human T-cell line susceptible to HIV-1 infection (e.g., MT-2 or CEMx174) is used.
-
Procedure:
-
Cells are seeded in a multi-well plate.
-
The cells are treated with various concentrations of the inhibitor.
-
The treated cells are then infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB).
-
After several days of incubation, the extent of viral replication is measured. This can be done by quantifying the amount of p24 antigen in the supernatant via ELISA or by measuring cell viability (as HIV-1 infection can lead to cell death).
-
The EC50 (50% effective concentration) is calculated from the dose-response curve.
-
Mandatory Visualization
Caption: Mechanism of HIV-1 Protease Inhibitors like Compound 16.
Section C: SP16 - A SERPIN-Derived Peptide with Anti-HIV and Anti-Inflammatory Activity
SP16 is a small peptide derived from the serine protease inhibitor alpha-1-antitrypsin. It has been investigated for its therapeutic potential in attenuating HIV replication and neuroinflammation in the central nervous system.[6] The proposed mechanism involves interaction with the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP-1), leading to downstream signaling that reduces inflammation and viral replication.[6]
Data Presentation
| Experimental System | Treatment | Effect | Quantitative Measurement | Reference |
| HIV-infected Microglia | SP16 (1 µg/mL, 6h) | Reduction of MCP-1 | 65% reduction | [6] |
| HIV-infected Microglia | SP16 (1 µg/mL, 12h) | Reduction of MCP-1 | 63% reduction | [6] |
| HIV-infected Microglia | SP16 (25 µg/mL, 12h) | Reduction of IL-8 | Attenuation observed | [6] |
| HIV-infected Microglia | SP16 (25 µg/mL, 6h & 12h) | Reduction of HIV p24 | ~50% reduction | [6] |
| EcoHIV-infected Mouse Glia | SP16 (250 µg/mL, 12h) | Reduction of MCP-1 | ~80% reduction | [6] |
| EcoHIV-infected Mouse Glia | SP16 (250 µg/mL, 12h) | Reduction of IL-6 | ~25% reduction | [6] |
| EcoHIV-infected Mouse Glia | SP16 (250 µg/mL, 12h) | Reduction of p24 | ~30% reduction | [6] |
Experimental Protocols
1. In Vitro Anti-inflammatory and Antiviral Assays in Glial Cells:
-
Cell Culture: Human or mouse microglial cells are cultured in appropriate media. For some experiments, cells are infected with HIV or a related virus like EcoHIV.
-
SP16 Treatment: The cultured cells are treated with varying concentrations of SP16 (e.g., 1 µg/mL to 250 µg/mL) for different durations (e.g., 6 to 12 hours).
-
Quantification of Inflammatory Molecules: The cell culture supernatant is collected. The levels of pro-inflammatory cytokines and chemokines (e.g., MCP-1, IL-6, IL-8) are measured using specific ELISA kits.
-
Quantification of Viral Replication: The amount of HIV-1 p24 gag protein in the supernatant is quantified by ELISA as a measure of viral replication.
2. In Vivo Studies in a Mouse Model:
-
Animal Model: Mice are infected with EcoHIV, a murine leukemia virus engineered to express HIV-1 Gag, to model aspects of HIV infection.
-
SP16 Administration: SP16 is administered to the infected mice, for example, via intranasal delivery.
-
Sample Collection: After a specified treatment period, brain tissue or specific brain cell populations (like glia) are isolated.
-
Analysis: The levels of inflammatory molecules and viral proteins (p24) are measured in the collected samples using ELISA to assess the in vivo efficacy of SP16.
Mandatory Visualization
Caption: Proposed signaling pathway for the anti-inflammatory and anti-HIV effects of SP16.
References
- 1. IFI16 targets the transcription factor Sp1 to suppress HIV-1 transcription and latency reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
Technical Guide: Early-Stage Research on Quinoline-Based HIV-1 Allosteric Integrase Inhibitor Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies involved in the early-stage research of a promising class of HIV-1 inhibitors: quinoline-based allosteric integrase inhibitors (ALLINIs), also known as non-catalytic site integrase inhibitors (NCINIs). The compound BI 224436 will be used as a primary example to illustrate the structure-activity relationships (SAR), mechanism of action, and experimental protocols.
Quantitative Data Summary: Structure-Activity Relationships
The development of BI 224436 involved extensive SAR studies to optimize its antiviral potency and pharmacokinetic properties. The following tables summarize key quantitative data for a selection of analogs.
Table 1: Initial Optimization of the Quinoline Scaffold [1]
| Compound | R¹ (C4-phenyl) | R² (C6) | LTR Cleavage IC₅₀ (µM) | Antiviral EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |
| 1 | H | Cl | 9.0 | >50 | >50 |
| 2 | H | Br | 7.4 | >50 | >50 |
| 3 | H | H | 30 | >50 | >50 |
| 4 | 4-Me | Br | 0.58 | 15 | >50 |
| 5 | 4-Cl | Br | 0.45 | 11 | >50 |
| 6 | 4-Cl | H | 5.3 | >50 | >50 |
Table 2: Optimization of the C3-Acetic Acid Moiety [1]
| Compound | α-substituent | LTR Cleavage IC₅₀ (µM) | Antiviral EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |
| 7 | Me | 0.44 | 12 | >50 |
| 8 | Pr | 0.098 | 0.75 | >50 |
| 9 | OMe (racemic) | 0.11 | 0.98 | >50 |
| 10 | (R)-OMe | 4.2 | 22 | >50 |
| 11 | (S)-OMe | 0.055 | 0.48 | >50 |
| 12 | (S)-Oi-Pr | 0.28 | 0.13 | >50 |
| 13 | (S)-Ot-Bu | 0.15 | 0.078 | >50 |
Table 3: Antiviral Activity and Pharmacokinetics of BI 224436 [2][3]
| Parameter | Value |
| EC₅₀ (HXB2 in PBMCs) | 7.2 nM |
| EC₅₀ (NL4.3 in PBMCs) | 14 nM |
| EC₅₀ (BaL in PBMCs) | 15 nM |
| Cytotoxicity (CC₅₀) | >90 µM |
| Human Serum Shift (EC₅₀) | ~2.1-fold decrease in potency |
| Rat Bioavailability (F) | 54% |
| Monkey Bioavailability (F) | 82% |
| Dog Bioavailability (F) | 81% |
Mechanism of Action
Quinoline-based ALLINIs like BI 224436 feature a distinct mechanism of action compared to catalytic site integrase strand transfer inhibitors (INSTIs).[2] They are not active at the catalytic site but instead bind to an allosteric pocket at the dimer interface of the integrase catalytic core domain.[1][4] This site is also utilized by the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is crucial for tethering the pre-integration complex to the host chromatin.[5]
The binding of these inhibitors induces aberrant multimerization of integrase, leading to a dual inhibitory effect on both the early and late stages of the HIV-1 replication cycle.[4][6]
-
Early Stage Inhibition: By binding to the LEDGF/p75 pocket, the inhibitors compete with this host factor, thus interfering with the proper integration of the viral DNA into the host genome.[6]
-
Late Stage Inhibition: The primary mechanism of action is the induction of premature and excessive integrase multimerization during virion maturation.[5][7] This disrupts the correct assembly of the viral core, leading to the formation of non-infectious, eccentric virions.[5][7]
Experimental Protocols
The synthesis of quinoline-based inhibitors generally involves a multi-step process. A representative synthetic scheme is illustrated below.
For a detailed synthetic route to BI 224436 and its analogs, refer to the supplementary information in the primary literature.[1]
This assay was utilized for the initial high-throughput screening to identify inhibitors of integrase's 3'-processing activity.[1]
-
Principle: A DNA substrate mimicking the viral LTR is labeled with a 5'-fluorophore and a 3'-quencher. Integrase-mediated cleavage of a dinucleotide from the 3'-end liberates the quencher, resulting in a measurable increase in fluorescence.[1]
-
Reagents:
-
Procedure:
-
Dispense test compounds into a 96- or 384-well plate.
-
Add a solution of HIV-1 integrase and the DNA substrate.
-
Incubate at 37°C.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzymatic activity by 50%.
-
This cell-based assay determines the efficacy of the compounds in inhibiting viral replication in primary human cells.[3]
-
Cells: Peripheral Blood Mononuclear Cells (PBMCs), stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (IL-2).
-
Virus: Laboratory-adapted HIV-1 strains (e.g., HXB2, NL4.3) or clinical isolates.[3]
-
Procedure:
-
Seed stimulated PBMCs in a 96-well plate.
-
Add serial dilutions of the test compound.
-
Infect the cells with a known amount of HIV-1.
-
Culture the cells for 7 days.
-
Harvest the cell culture supernatant.
-
Quantify the amount of viral replication by measuring the p24 antigen concentration using an ELISA kit.
-
Calculate the EC₅₀ value, the concentration of the compound that inhibits viral replication by 50%.[3]
-
It is crucial to assess whether the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.[1]
-
Principle: Various methods can be used, such as measuring the reduction of a tetrazolium salt (e.g., MTT) by metabolically active cells or measuring ATP levels (e.g., CellTiter-Glo).
-
Procedure:
-
Seed cells (e.g., MT-4 cells or PBMCs) in a 96-well plate.
-
Add serial dilutions of the test compound (without virus).
-
Incubate for the same duration as the antiviral assay.
-
Add the viability reagent (e.g., MTT or CellTiter-Glo reagent).
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the CC₅₀ value, the concentration of the compound that reduces cell viability by 50%.
-
This assay quantifies the ability of the inhibitors to induce aberrant multimerization of the integrase protein.[8][9]
-
Principle: This assay uses Homogeneous Time-Resolved Fluorescence (HTRF) to measure the interaction between two differently tagged full-length HIV-1 integrase proteins (e.g., one with a 6xHis tag and the other with a FLAG tag). When the tagged proteins are brought into proximity by inhibitor-induced multimerization, an energy transfer occurs between donor and acceptor fluorophores conjugated to antibodies against the tags, generating a detectable signal.[9]
-
Reagents:
-
Purified 6xHis-tagged HIV-1 IN.
-
Purified FLAG-tagged HIV-1 IN.
-
Anti-6xHis antibody conjugated to a donor fluorophore (e.g., Eu-cryptate).
-
Anti-FLAG antibody conjugated to an acceptor fluorophore (e.g., XL665).
-
Test compounds.
-
-
Procedure:
-
Mix the two tagged integrase proteins with serial dilutions of the test compound in a microplate.
-
Add the antibody-fluorophore conjugates.
-
Incubate to allow for multimerization and antibody binding.
-
Read the HTRF signal on a compatible plate reader.
-
Calculate the AC₅₀ value, the concentration of the compound that induces 50% of the maximal multimerization signal.[10]
-
References
- 1. Discovery of BI 224436, a Noncatalytic Site Integrase Inhibitor (NCINI) of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical profile of BI 224436, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Quinolinonyl Derivatives as Dual Inhibitors of the HIV-1 Integrase Catalytic Site and Integrase–RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 integrase multimerization as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to Exploratory Studies of HIV-1 Inhibitor-16 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the exploratory studies surrounding HIV-1 inhibitor-16 and its derivatives. The focus is on the quantitative data, detailed experimental protocols, and the underlying structure-activity relationships (SAR) that guide the development of these potent antiviral agents. This document is intended to serve as a valuable resource for researchers actively involved in the discovery and development of novel HIV-1 therapeutics.
Core Compound: this compound
"this compound," also referred to as compound 7a in several commercial contexts, is a highly potent non-nucleoside reverse transcriptase inhibitor (NNRTI). It demonstrates exceptional activity against wild-type (WT) HIV-1 and maintains significant potency against several clinically relevant drug-resistant strains.
Quantitative Biological Data
The biological activity of this compound and its derivatives is a critical aspect of their evaluation. The following table summarizes the key quantitative data, including 50% effective concentration (EC50) values against various HIV-1 strains. This data provides a clear comparison of the potency and resistance profile of these compounds.
| Compound ID | HIV-1 Strain | EC50 (nM) | Cytotoxicity (CC50 in MT-4 cells) | Selectivity Index (SI = CC50/EC50) |
| This compound (7a) | WT | 1.3[1][2] | > 234.91 µM | > 180,692 |
| L100I | 35[1][2] | |||
| K103N | 5.4[1][2] | |||
| Y181C | 22[1][2] | |||
| E138K | 9.2[1][2] | |||
| Derivative 27 | WT | 4.7 | > 23.49 µM | 5183 |
| Derivative 33 | WT | 4.3 | > 30.46 µM | 7083 |
| Derivative 34 | L100I | 11 | ||
| K103N | 25 | |||
| E138K | 14 | |||
| F227L/V106A | 94 | |||
| Nevirapine | WT | - | ||
| Lamivudine | WT | - | ||
| Efavirenz | WT | - | ||
| Etravirine | WT | - |
Note: Data for comparator drugs (Nevirapine, Lamivudine, Efavirenz, Etravirine) would be populated from relevant literature to provide context.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these research findings. The following sections outline the key experimental protocols employed in the synthesis and evaluation of this compound derivatives.
General Synthesis of Indolylarylsulfone Derivatives
A series of novel indolylarylsulfones (IASs) bearing different chiral N-substituted pyrrolidine, azetidine, or substituted sulfonamide groups at the indole-2-carboxamide position were designed and synthesized. The general synthetic approach is as follows:
-
Starting Material: The synthesis commences with a suitable indole-2-carboxylate precursor.
-
Introduction of the Arylsulfone Moiety: The arylsulfone group is typically introduced via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.
-
Amide Coupling: The indole-2-carboxylic acid is then coupled with various chiral amines (e.g., substituted pyrrolidines, azetidines) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).
-
Purification: The final products are purified by column chromatography on silica gel to afford the desired indolylarylsulfone derivatives.
Anti-HIV-1 Activity Assay
The antiviral activity of the synthesized compounds is evaluated in HIV-1 infected MT-4 cells.
-
Cell Culture: MT-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37 °C in a 5% CO2 incubator.
-
Virus Infection: Cells are infected with the desired HIV-1 strain (e.g., WT, L100I, K103N, Y181C, E138K) at a multiplicity of infection (MOI) of 0.01.
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compounds.
-
MTT Assay: After a 4-5 day incubation period, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The EC50 values, representing the concentration of the compound that inhibits viral replication by 50%, are calculated from the dose-response curves.
Cytotoxicity Assay
The cytotoxicity of the compounds is determined in parallel with the antiviral activity assay.
-
Cell Culture: Uninfected MT-4 cells are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds.
-
MTT Assay: After a 4-5 day incubation period, the MTT assay is performed as described above.
-
Data Analysis: The CC50 values, representing the concentration of the compound that reduces cell viability by 50%, are calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
To visually represent the logical relationships and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Logical Flow of NNRTI Drug Discovery
Caption: Workflow for NNRTI discovery and development.
HIV-1 Reverse Transcriptase Inhibition Mechanism
Caption: Mechanism of NNRTI inhibition of HIV-1 RT.
This guide provides a foundational understanding of the exploratory studies into this compound and its derivatives. The presented data and protocols are intended to facilitate further research and development in this critical area of antiviral drug discovery.
References
Methodological & Application
Application Notes and Protocols: HIV-1 Inhibitor-16 Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge. The development of antiretroviral therapies that target essential viral enzymes and processes has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. Key targets for these inhibitors include viral enzymes such as protease, reverse transcriptase, and integrase, as well as viral entry and maturation processes.[1][2] High-throughput screening (HTS) assays are crucial for identifying and characterizing new inhibitor candidates.[3] This document provides detailed protocols for assays designed to screen and characterize potential HIV-1 inhibitors, using a hypothetical "Inhibitor-16" as an example.
Part 1: HIV-1 Lifecycle and Therapeutic Targets
The HIV-1 replication cycle presents multiple opportunities for therapeutic intervention. An effective inhibitor discovery program often involves screening compounds against one or more of these critical steps.
-
Binding and Fusion: The virus attaches to a host CD4 receptor and a coreceptor (CCR5 or CXCR4), leading to the fusion of the viral and cellular membranes and entry of the viral core into the cell.[4]
-
Reverse Transcription: Inside the cell, the viral reverse transcriptase enzyme synthesizes a double-stranded DNA copy of the viral RNA genome.[5]
-
Integration: The newly synthesized viral DNA is transported into the nucleus and integrated into the host cell's genome by the viral integrase enzyme.
-
Transcription and Translation: The integrated viral DNA is transcribed into messenger RNA (mRNA) by the host cell's machinery. This mRNA is then translated into viral polyproteins.
-
Assembly and Budding: The viral polyproteins, genomic RNA, and enzymes assemble at the cell membrane. The immature virion then buds from the host cell.
-
Maturation: During and after budding, the viral protease enzyme cleaves the Gag and Gag-Pol polyproteins into their functional protein components, resulting in a mature, infectious virion.[2]
Below is a diagram illustrating the HIV-1 lifecycle and the points of action for major classes of antiretroviral drugs.
References
- 1. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural Insights into the Mechanisms of Action of Short-Peptide HIV-1 Fusion Inhibitors Targeting the Gp41 Pocket [frontiersin.org]
- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HIV-1 Inhibitor-16 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The development of effective antiretroviral therapies is crucial for managing HIV-1 infection and preventing the onset of Acquired Immunodeficiency Syndrome (AIDS). HIV-1 inhibitors are a cornerstone of this therapeutic approach, targeting various stages of the viral life cycle. This document provides detailed application notes and protocols for the use of a novel antiretroviral compound, designated here as HIV-1 Inhibitor-16, in common cell culture assays. While the specific characteristics of "Inhibitor-16" are presented illustratively, the principles and methodologies described are broadly applicable to the in vitro evaluation of many HIV-1 inhibitors, particularly those targeting viral protease.
Mechanism of Action
This compound is a highly potent and specific inhibitor of the HIV-1 protease, an essential enzyme for viral maturation.[1][2] The HIV-1 protease is an aspartyl protease responsible for cleaving the Gag and Gag-Pol polyproteins into functional viral proteins.[2] This cleavage is a critical step in the viral life cycle, enabling the assembly of mature, infectious virions.[2][3] By binding to the active site of the protease, this compound blocks this proteolytic activity, resulting in the production of immature, non-infectious viral particles.[1][2]
The efficacy of HIV-1 inhibitors is often influenced by host cell signaling pathways. HIV-1 replication is known to depend on the activation of pathways such as PI3K/Akt/mTOR to create an optimal environment for viral production.[4] While this compound directly targets a viral enzyme, its overall effectiveness in a cellular context can be influenced by the metabolic state of the host cell.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound
| Cell Line | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| TZM-bl | Single-Cycle Infectivity | 8.5 | >50 | >5882 |
| PM1 | Multi-Cycle Infectivity (p24) | 12.2 | >50 | >4098 |
| Peripheral Blood Mononuclear Cells (PBMCs) | Multi-Cycle Infectivity (p24) | 15.8 | >50 | >3165 |
EC50 (50% effective concentration) is the concentration of the inhibitor that reduces viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. The Selectivity Index is a measure of the inhibitor's therapeutic window.
Table 2: Effect of this compound on Protease Activity
| Inhibitor Concentration (nM) | Percent Inhibition of HIV-1 Protease |
| 1 | 25.3% |
| 5 | 68.7% |
| 10 | 92.1% |
| 50 | 98.5% |
Experimental Protocols
Protocol 1: TZM-bl Single-Cycle Infectivity Assay
This assay is used to determine the EC50 of this compound by measuring the inhibition of viral entry and replication in a single round of infection. TZM-bl cells are genetically engineered HeLa cells that express CD4, CXCR4, and CCR5 and contain an integrated HIV-1 LTR-driven luciferase reporter gene.
Materials:
-
TZM-bl cells
-
Complete Growth Medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
HIV-1 virus stock (e.g., NL4-3)
-
This compound
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Pre-incubate the virus stock with the diluted inhibitor for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
After incubation, remove the supernatant and add 100 µL of luciferase assay reagent to each well.
-
Measure luminescence using a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the virus control (no inhibitor) and determine the EC50 value using non-linear regression analysis.
Protocol 2: Multi-Cycle HIV-1 Inhibition Assay in PM1 Cells (p24 ELISA)
This assay measures the ability of this compound to suppress viral replication over multiple rounds of infection in a T-cell line.
Materials:
-
PM1 cells
-
Complete Growth Medium (RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin)
-
HIV-1 virus stock (e.g., NL4-3)
-
This compound
-
96-well round-bottom plates
-
HIV-1 p24 Antigen ELISA kit
Procedure:
-
Seed PM1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Add serial dilutions of this compound to the wells.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plate at 37°C, 5% CO2 for 7 days.
-
On day 7, collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of p24 production for each inhibitor concentration and determine the EC50 value.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay is used to determine the CC50 of this compound, assessing its toxicity to the host cells.
Materials:
-
Target cells (e.g., TZM-bl, PM1, or PBMCs)
-
Complete Growth Medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
96-well flat-bottom plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at the same density used for the antiviral assays.
-
Add serial dilutions of this compound to the wells.
-
Incubate for the same duration as the corresponding antiviral assay (e.g., 48 hours for TZM-bl or 7 days for PM1).
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percent cell viability for each inhibitor concentration relative to the cell control (no inhibitor) and determine the CC50 value.
Visualizations
Caption: HIV-1 replication cycle and the target of this compound.
Caption: Workflow for evaluating this compound in cell culture.
Caption: Host cell signaling pathway activated by HIV-1 to promote replication.
References
Application Notes and Protocols: Methodology for Testing HIV-1 Inhibitor-16 Potency
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of potent and specific inhibitors of HIV-1 is a cornerstone of antiretroviral therapy (ART).[1] A critical step in the drug discovery pipeline is the accurate determination of an inhibitor's potency. This document outlines detailed methodologies for testing the efficacy of a novel compound, designated here as "HIV-1 Inhibitor-16". The protocols described herein cover both cell-based and biochemical assays to generate robust and reproducible data for assessing the inhibitor's half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and its cytotoxic profile.
HIV-1 replication is a multi-step process, each step being a potential target for therapeutic intervention.[1] Major classes of antiretroviral drugs include:
-
Entry and Fusion Inhibitors: Prevent the virus from entering the host cell.[2][3]
-
Reverse Transcriptase Inhibitors (RTIs): Block the conversion of viral RNA into DNA.[4]
-
Integrase Strand Transfer Inhibitors (INSTIs): Prevent the integration of viral DNA into the host genome.[5][6]
-
Protease Inhibitors (PIs): Inhibit the cleavage of viral polyproteins, which is necessary for the production of mature, infectious virions.[7][8][9]
-
Capsid Inhibitors: Interfere with multiple stages of the viral lifecycle, including nuclear import, uncoating, and assembly of the viral capsid.[10]
The following protocols are designed to be adaptable for determining the potency of this compound, regardless of its specific mechanism of action.
Experimental and Data Analysis Workflow
The overall workflow for assessing the potency of a novel HIV-1 inhibitor involves a series of steps from initial screening to in-depth characterization. This process ensures that the most promising candidates are advanced.
Caption: General workflow for HIV-1 inhibitor potency testing.
Key Experimental Protocols
Protocol 1: Cell-Based Single-Round Infectivity Assay (Luciferase Reporter)
This assay is a rapid and sensitive method to measure the inhibition of a single cycle of HIV-1 replication.[11] It utilizes pseudotyped viruses that carry a reporter gene, such as luciferase, allowing for quantifiable measurement of infection.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based model.
Materials:
-
HEK 293T cells
-
Target cells (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR)
-
HIV-1 packaging plasmid (e.g., pSG3Δenv)
-
VSV-G envelope expression plasmid
-
Transfection reagent
-
This compound stock solution
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Production of Pseudotyped Virus:
-
Co-transfect HEK 293T cells with the HIV-1 packaging plasmid and the VSV-G envelope plasmid using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Collect the supernatant containing the pseudotyped virus particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
Determine the virus titer (e.g., by p24 ELISA or a titration experiment on target cells).
-
-
Inhibition Assay:
-
Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and add the diluted inhibitor.
-
Immediately add a pre-determined amount of pseudotyped virus to each well (a multiplicity of infection, MOI, that results in a strong but not saturating signal is recommended).
-
Include "virus only" (no inhibitor) and "cells only" (no virus) controls.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
Quantification of Luciferase Activity:
-
Remove the supernatant from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Read the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "virus only" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression curve (e.g., a four-parameter logistic equation).
-
Protocol 2: HIV-1 p24 Antigen Production Assay (Multi-Round Infection)
This assay measures the production of the HIV-1 p24 capsid protein in infected cells over multiple rounds of replication, providing an assessment of the inhibitor's effect on viral spread in culture.
Objective: To determine the EC50 of this compound in a multi-round infection model.
Materials:
-
Replication-competent HIV-1 strain (e.g., HIV-1 IIIB or a clinical isolate)
-
Susceptible host cells (e.g., MT-4 cells, activated peripheral blood mononuclear cells - PBMCs)
-
This compound stock solution
-
Commercial HIV-1 p24 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Infection:
-
Seed MT-4 cells or activated PBMCs in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted inhibitor to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Include appropriate controls (uninfected cells, infected cells with no inhibitor).
-
-
Incubation and Sampling:
-
Incubate the plate at 37°C, 5% CO2.
-
Collect supernatant samples at specific time points (e.g., day 3, 5, and 7 post-infection).
-
-
p24 Quantification:
-
Quantify the amount of p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each inhibitor concentration compared to the untreated control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the EC50 value using non-linear regression.
-
Protocol 3: Biochemical HIV-1 Integrase Strand Transfer Assay
This in vitro assay directly measures the ability of this compound to block the catalytic activity of the HIV-1 integrase enzyme.[6] This protocol is an example and can be adapted for other enzymes like protease or reverse transcriptase.[12]
Objective: To determine the IC50 of this compound against recombinant HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase enzyme
-
Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) and a target DNA. One of these should be labeled (e.g., with biotin or a fluorescent tag).
-
Assay buffer (containing appropriate salts and cofactors, e.g., Mg2+ or Mn2+)
-
This compound stock solution
-
Known integrase inhibitor (e.g., Raltegravir) as a positive control
-
96-well plate (e.g., streptavidin-coated for biotin-labeled substrates)
-
Detection reagent (e.g., europium-labeled anti-tag antibody for fluorescence detection)
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor, the viral DNA substrate, and the target DNA substrate.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the recombinant HIV-1 integrase enzyme to each well.
-
Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow the strand transfer reaction to occur.
-
-
Detection of Strand Transfer Product:
-
Stop the reaction (e.g., by adding a chelating agent like EDTA).
-
Detect the product of the strand transfer reaction. If using a biotinylated viral DNA and a tag-labeled target DNA on a streptavidin plate, this involves washing away unbound reagents and then adding a detection antibody that binds to the tag on the integrated target DNA.
-
Measure the signal (e.g., fluorescence, colorimetry) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of integrase activity for each concentration of this compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Antiviral Potency and Cytotoxicity of this compound
| Cell Line | HIV-1 Strain | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| TZM-bl | NL4-3 (Pseudotyped) | Single-Round Luciferase | 1.5 | >100 | >66.7 |
| MT-4 | HIV-1 IIIB | Multi-Round p24 | 2.1 | >100 | >47.6 |
| PBMCs | BaL (R5-tropic) | Multi-Round p24 | 3.5 | >100 | >28.6 |
| PBMCs | NL4-3 (X4-tropic) | Multi-Round p24 | 2.8 | >100 | >35.7 |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.
Table 2: Biochemical Inhibition Profile of this compound
| Target Enzyme | Assay Type | IC50 (µM) | Positive Control (IC50, µM) |
| HIV-1 Integrase | Strand Transfer | 0.8 | Raltegravir (0.05) |
| HIV-1 Protease | FRET-based Cleavage | >50 | Darunavir (0.002) |
| HIV-1 Reverse Transcriptase | DNA Polymerase Activity | >50 | Nevirapine (0.2) |
HIV-1 Life Cycle and Drug Targets
Understanding the HIV-1 life cycle is essential for identifying the mechanism of action of novel inhibitors. The following diagram illustrates the key stages of replication and the points of intervention for major classes of antiretroviral drugs.
Caption: Key stages of the HIV-1 life cycle and targets for inhibitors.
References
- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biochemical and Pharmacological Analyses of HIV-1 Integrase Flexible Loop Mutants Resistant To Raltegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. m.youtube.com [m.youtube.com]
- 11. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of HIV-1 Inhibitor-16 in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is an essential enzyme for the viral life cycle.[1][2] It is a retroviral aspartyl protease responsible for the cleavage of newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, which are crucial for the assembly of infectious virions.[1][2] Inhibition of HIV-1 protease results in the production of non-infectious viral particles, making it a primary target for antiretroviral therapy.[3]
This document provides detailed application notes and protocols for the use of HIV-1 Inhibitor-16, a potent nonpeptidyl inhibitor, in enzymatic assays. This compound features an O-cyclohexyl moiety at the P1' position, contributing to its high affinity for the active site of the enzyme.[4] The protocols described herein are designed for screening and characterizing potential HIV-1 protease inhibitors using a fluorometric assay format. This method offers a simple, rapid, and high-throughput adaptable means to measure enzyme activity and inhibition.[5]
Principle of the Assay
The enzymatic assay described is based on the principle of Förster Resonance Energy Transfer (FRET). A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the fluorescence of the fluorophore is quenched. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.[5] The rate of this increase is directly proportional to the protease activity. In the presence of an inhibitor like this compound, the cleavage of the substrate is reduced or abolished, resulting in a decrease or loss of the fluorescence signal.[5]
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound and other relevant inhibitors for comparison.
| Inhibitor | Ki (nM) | IC50 (nM) | Notes |
| This compound | < 0.005 | 3 | A derivative with an O-cyclohexyl moiety at the P1' position, demonstrating high potency.[4] |
| HIV-1 Inhibitor-15 | < 0.005 | 7 | An O-cyclopentyl derivative, also showing high potency.[4] |
| Darunavir (DRV) | 0.0016 | 3.0 | A potent, second-generation FDA-approved protease inhibitor.[6] |
| Pepstatin A | - | 1600 | A general aspartic protease inhibitor, often used as a positive control in screening assays. |
Experimental Protocols
Materials and Reagents
-
HIV-1 Protease (recombinant)
-
HIV-1 Protease Fluorogenic Substrate
-
Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol)[7]
-
This compound (to be prepared in a suitable solvent like DMSO)
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
96-well black microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of ~330/450 nm[8][9]
-
Multichannel pipettes
-
Sterile, nuclease-free water
-
DMSO (or other suitable solvent for inhibitor dilution)
Reagent Preparation
-
Assay Buffer: Prepare the assay buffer as per the formulation above. Store at 4°C. Equilibrate to room temperature before use.
-
HIV-1 Protease Enzyme Solution: Reconstitute the lyophilized HIV-1 protease in the assay buffer to the recommended concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, thaw an aliquot and dilute it further with the assay buffer to the final working concentration.
-
HIV-1 Protease Substrate Solution: Reconstitute the substrate in DMSO to create a stock solution. Protect from light. Dilute the stock solution in the assay buffer to the final working concentration just before use.
-
Inhibitor Solutions (this compound and Positive Control): Prepare a stock solution of this compound in 100% DMSO. From this stock, prepare a series of dilutions in the assay buffer to generate a dose-response curve. The final DMSO concentration in the assay should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%). Prepare the positive control inhibitor (e.g., Pepstatin A) in a similar manner.
Assay Procedure
The following protocol is for a standard 96-well plate format.
-
Set up Reaction Wells:
-
Blank (No Enzyme) Wells: Add 90 µL of Assay Buffer.
-
Enzyme Control (EC) Wells (No Inhibitor): Add 80 µL of Assay Buffer.
-
Inhibitor Control (IC) Wells: Add 80 µL of the diluted positive control inhibitor solution.
-
Test Compound (this compound) Wells: Add 80 µL of the various dilutions of this compound.
-
Solvent Control Wells: Add 80 µL of Assay Buffer containing the same final concentration of the solvent (e.g., DMSO) used for the inhibitor dilutions.
-
-
Pre-incubation: Add 10 µL of the diluted HIV-1 Protease Enzyme Solution to the EC, IC, and Test Compound wells. Do not add enzyme to the Blank wells. Mix gently and incubate the plate at 37°C for 15 minutes.
-
Initiate the Reaction: Add 10 µL of the diluted HIV-1 Protease Substrate Solution to all wells (including the Blank wells). Mix the contents of the wells thoroughly.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of ~330 nm and an emission wavelength of ~450 nm.[8][9] Read the plate in kinetic mode, taking readings every 1-2 minutes for 60-180 minutes.
Data Analysis
-
Calculate the Rate of Reaction: For each well, plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion (ΔRFU/Δt) for all wells.
-
Calculate the Percentage of Inhibition:
-
Subtract the slope of the Blank wells from all other slopes to correct for background fluorescence.
-
The percentage of inhibition for each concentration of this compound can be calculated using the following formula: % Inhibition = [1 - (Slope of Test Compound Well / Slope of Enzyme Control Well)] x 100
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The equation for fitting is: Y = 100 / (1 + 10^((LogIC₅₀ - X) * HillSlope))[7]
-
Determine the Ki Value: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) Where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. The Km value should be determined in a separate experiment by measuring the initial reaction velocities at various substrate concentrations.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. Store the substrate stock solution protected from light at -80°C. |
| Contaminated reagents or plate | Use fresh, high-quality reagents and a new microplate. | |
| Low signal or no enzyme activity | Inactive enzyme | Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles. Confirm the activity of the enzyme with a positive control. |
| Incorrect buffer pH or composition | Verify the pH and composition of the assay buffer. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure proper mixing in the wells. |
| Temperature fluctuations | Ensure the plate reader maintains a constant temperature throughout the assay. | |
| Precipitation of inhibitor | Low solubility of the inhibitor in assay buffer | Decrease the final concentration of the inhibitor. Increase the percentage of DMSO in the final reaction mixture (while ensuring it does not inhibit the enzyme). |
Visualizations
HIV-1 Protease Signaling Pathway
Caption: HIV-1 life cycle and the role of HIV-1 protease in viral maturation.
Experimental Workflow for HIV-1 Protease Inhibitor Screening
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. abcam.co.jp [abcam.co.jp]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Identification of Broad-Based HIV-1 Protease Inhibitors From Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. abcam.cn [abcam.cn]
Application Notes and Protocols for Assessing HIV-1 Inhibitor Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The evaluation of cytotoxicity is a critical step in the development of antiviral therapeutics.[1] For any potential HIV-1 inhibitor, it is essential to determine the concentration at which the compound becomes toxic to host cells, a value known as the 50% cytotoxic concentration (CC50).[2] This information is vital for establishing a therapeutic window, which is the concentration range where the inhibitor is effective against the virus with minimal harm to the host.[1] These protocols outline standard in vitro assays to assess the cytotoxicity of a test compound, referred to herein as "HIV-1 inhibitor-16." The described methods measure key indicators of cell health, including metabolic activity, membrane integrity, and apoptosis induction.
Key Cytotoxicity Assessment Protocols
Three common and robust methods for assessing cytotoxicity are detailed below: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The concentration of these crystals, which is proportional to the number of viable cells, is measured spectrophotometrically.[3][5]
Experimental Protocol:
-
Cell Seeding: Seed a human T-cell line permissive to HIV-1 infection (e.g., MT-4, CEM, or Jurkat cells) into a 96-well flat-bottom microplate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Cell Treatment: Add 100 µL of the diluted inhibitor to the appropriate wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for a period consistent with the antiviral assay (typically 3-5 days) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[3]
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[3][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using non-linear regression analysis.[7]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[8][9] LDH is a stable cytoplasmic enzyme present in all cells.[8] Its release into the culture supernatant is an indicator of cell lysis and necrosis.[9] The assay involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[9]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully transfer a small aliquot (e.g., 2-5 µL) of the cell culture supernatant from each well to a new 96-well plate.[10]
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Thermo Scientific™ Pierce™ LDH Cytotoxicity Assay Kit).[9]
-
Incubation with Reaction Mixture: Add the reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.[9]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[9]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance to determine the LDH activity. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer) and determine the CC50 value.[9]
Caspase-Glo® 3/7 Assay for Apoptosis
This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[11][12] The assay provides a proluminescent caspase-3/7 substrate in a reagent that, when added to cells, results in cell lysis followed by caspase cleavage of the substrate.[11] This cleavage liberates aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase 3/7.[11]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Incubation: Incubate the plate for a shorter duration appropriate for detecting apoptosis (e.g., 6, 12, or 24 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (Promega). Add 100 µL of the reagent to each well.
-
Incubation with Reagent: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold change in caspase activity relative to the untreated control. This can be correlated with the concentration of the inhibitor to understand the induction of apoptosis.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized to facilitate the determination of the 50% cytotoxic concentration (CC50).
Table 1: Cytotoxicity of this compound as Determined by MTT Assay
| Inhibitor-16 Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.15 | 0.09 | 92.0 |
| 10 | 0.85 | 0.06 | 68.0 |
| 50 | 0.61 | 0.05 | 48.8 |
| 100 | 0.30 | 0.04 | 24.0 |
| 200 | 0.15 | 0.03 | 12.0 |
Table 2: Summary of CC50 Values for this compound
| Assay | Endpoint | Cell Line | CC50 (µM) |
| MTT | Metabolic Activity | MT-4 | 52.5 |
| LDH | Membrane Integrity | MT-4 | 75.2 |
| Caspase-3/7 | Apoptosis Induction | MT-4 | 45.8 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for assessing inhibitor cytotoxicity.
Apoptosis Signaling Pathway Diagram
Caption: Potential apoptotic pathways induced by a cytotoxic agent.
References
- 1. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. Assays for the Identification of Novel Antivirals against Bluetongue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LDH-Glo™ Cytotoxicity Assay | LDHアッセイ | LDH放出 | J2380 | Promega [promega.jp]
- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.kr]
- 12. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
Techniques for Measuring HIV-1 Inhibitor Ki and IC50: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) of HIV-1 inhibitors. These parameters are crucial for the characterization and development of new antiretroviral drugs. The following sections outline the theoretical basis for these measurements, detailed experimental procedures for common assays, and data presentation guidelines.
Understanding Ki and IC50
The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme or the replication of a virus by 50% under specific experimental conditions.[1][2] While it is a common measure of inhibitor potency, the IC50 value can be influenced by factors such as substrate concentration.[3][4]
The Ki , or inhibition constant, is a more absolute measure of an inhibitor's binding affinity for an enzyme.[4] It represents the dissociation constant of the enzyme-inhibitor complex and is independent of substrate concentration for competitive inhibitors.[3] A lower Ki value indicates a higher binding affinity and, therefore, a more potent inhibitor.
Relationship between Ki and IC50: The Cheng-Prusoff Equation
For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation :[3][5][6]
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate.
-
Km is the Michaelis constant, which is the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax).
This equation highlights that the IC50 value is dependent on the substrate concentration used in the assay, whereas the Ki is an intrinsic property of the inhibitor and the enzyme.[3][4]
Experimental Protocols for Measuring IC50 and Ki
Several in vitro and cell-based assays are employed to determine the IC50 and subsequently the Ki of HIV-1 inhibitors. Below are detailed protocols for commonly used methods targeting HIV-1 Protease and Reverse Transcriptase, as well as cell-based assays for overall antiviral activity.
Biochemical Assays: Targeting Viral Enzymes
This assay measures the activity of HIV-1 protease by monitoring the cleavage of a synthetic peptide substrate labeled with a FRET pair.[7][8][9] Cleavage of the substrate separates the donor and acceptor fluorophores, leading to a measurable change in fluorescence.
Workflow for FRET-based HIV-1 Protease Inhibition Assay
Caption: Workflow for a FRET-based HIV-1 Protease inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant HIV-1 protease in assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7).
-
Prepare a stock solution of the FRET peptide substrate in DMSO.
-
Prepare serial dilutions of the test inhibitor in DMSO. A known protease inhibitor (e.g., Pepstatin A) should be used as a positive control.[10] DMSO alone serves as the negative control (0% inhibition).
-
-
Assay Plate Setup:
-
Enzyme Reaction:
-
Prepare the HIV-1 Protease solution by diluting the stock enzyme in assay buffer. Add 80 µL of this solution to each well.[10]
-
Incubate the plate at room temperature for 15 minutes.[10]
-
Prepare the FRET substrate solution by diluting the stock in assay buffer.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.[10]
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity in a microplate reader in kinetic mode at an excitation/emission wavelength pair appropriate for the FRET substrate (e.g., Ex/Em = 330/450 nm) for 1-3 hours at 37°C.[10]
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the enzyme control (0% inhibition) and the inhibitor control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
If the Km of the substrate is known, calculate the Ki using the Cheng-Prusoff equation.
-
This assay measures the activity of HIV-1 RT, an enzyme essential for converting the viral RNA genome into DNA. Inhibition is quantified by measuring the incorporation of labeled nucleotides into a DNA template. A non-radioactive, colorimetric ELISA-based format is described below.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in an appropriate solvent (e.g., DMSO). A known RT inhibitor (e.g., Nevirapine or AZT) should be used as a positive control.
-
Prepare a reaction mixture containing template/primer (e.g., poly(A)/oligo(dT)), dNTPs (with one being DIG-labeled), and reaction buffer.
-
Prepare a stock solution of recombinant HIV-1 RT.
-
-
Assay Plate Setup:
-
Add the inhibitor dilutions and controls to a 96-well microplate.
-
Add the reaction mixture to all wells.
-
Add the HIV-1 RT enzyme to all wells except the negative control wells to initiate the reaction.
-
-
Enzyme Reaction and Detection:
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.
-
Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated primer-template complex.
-
Wash the plate to remove unincorporated nucleotides.
-
Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP).
-
Incubate and wash the plate.
-
Add a colorimetric HRP substrate (e.g., ABTS) and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting to a dose-response curve.
-
Calculate the Ki using the Cheng-Prusoff equation if the Km for the nucleotide substrate is known.
-
Cell-Based Assays: Measuring Antiviral Activity
Cell-based assays measure the ability of a compound to inhibit HIV-1 replication in a cellular context, providing a more physiologically relevant assessment of antiviral activity.[11][12] The IC50 value obtained from these assays is often referred to as the EC50 (half-maximal effective concentration).
This assay uses a susceptible T-cell line (e.g., MT-4, CEM) and a laboratory-adapted strain of HIV-1.[13][14] Viral replication is typically quantified by measuring the amount of viral p24 antigen in the culture supernatant.
Workflow for Cell-based HIV-1 Replication Assay
Caption: Workflow for a cell-based HIV-1 replication assay.
Protocol:
-
Cell and Virus Preparation:
-
Culture a suitable T-cell line (e.g., MT-4 cells) in appropriate culture medium.
-
Prepare a stock of HIV-1 (e.g., HIV-1 IIIB or NL4-3) with a known titer.
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
-
Infection and Treatment:
-
Seed the T-cells into a 96-well plate at an appropriate density.
-
Add the inhibitor dilutions to the cells.
-
Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).
-
Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
-
Incubation and Quantification:
-
Incubate the plate for 3-5 days at 37°C in a CO2 incubator to allow for multiple rounds of viral replication.
-
After incubation, harvest the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.[13]
-
-
Cytotoxicity Assessment:
-
In a parallel plate, treat uninfected cells with the same concentrations of the inhibitor to assess cytotoxicity using an assay such as the MTT assay. This is crucial to ensure that the observed antiviral effect is not due to cell death.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each inhibitor concentration relative to the infected, untreated control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 (or EC50).
-
Data Presentation: Quantitative Summary of HIV-1 Inhibitors
The following tables summarize the Ki and IC50 values for selected, approved HIV-1 inhibitors. These values are intended for comparative purposes and can vary depending on the specific assay conditions.
Table 1: Inhibition Constants (Ki) and IC50 Values for Selected HIV-1 Protease Inhibitors
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Assay Type |
| Saquinavir | HIV-1 Protease | 0.12 | 1.7 - 14 | FRET / Cell-based |
| Ritonavir | HIV-1 Protease | 0.015 | 10 - 50 | FRET / Cell-based |
| Indinavir | HIV-1 Protease | 0.3 - 1.0 | 25 - 100 | FRET / Cell-based |
| Nelfinavir | HIV-1 Protease | 0.7 - 2.0 | 20 - 80 | FRET / Cell-based |
| Amprenavir | HIV-1 Protease | 0.4 - 1.0 | 10 - 40 | FRET / Cell-based |
| Lopinavir | HIV-1 Protease | 0.01 - 0.05 | 1.5 - 6.5 | FRET / Cell-based |
| Atazanavir | HIV-1 Protease | 0.05 - 0.1 | 2 - 5 | FRET / Cell-based |
| Tipranavir | HIV-1 Protease | 0.02 - 0.1 | 50 - 200 | FRET / Cell-based |
| Darunavir | HIV-1 Protease | 0.003 - 0.016 | 1 - 5 | FRET / Cell-based |
Note: Values are compiled from various literature sources and may vary based on experimental conditions.
Table 2: IC50 Values for Selected HIV-1 Reverse Transcriptase Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type |
| Zidovudine (AZT) | HIV-1 RT (NRTI) | 3 - 10 | Cell-based |
| Lamivudine (3TC) | HIV-1 RT (NRTI) | 100 - 500 | Cell-based |
| Abacavir (ABC) | HIV-1 RT (NRTI) | 200 - 800 | Cell-based |
| Tenofovir (TDF) | HIV-1 RT (NtRTI) | 10 - 50 | Cell-based |
| Emtricitabine (FTC) | HIV-1 RT (NRTI) | 5 - 20 | Cell-based |
| Nevirapine (NVP) | HIV-1 RT (NNRTI) | 10 - 100 | Cell-based |
| Efavirenz (EFV) | HIV-1 RT (NNRTI) | 1 - 5 | Cell-based |
| Etravirine (ETR) | HIV-1 RT (NNRTI) | 0.5 - 2 | Cell-based |
| Rilpivirine (RPV) | HIV-1 RT (NNRTI) | 0.1 - 0.7 | Cell-based |
Note: NRTIs and NtRTI require intracellular phosphorylation to their active triphosphate form; therefore, IC50 values are typically determined in cell-based assays.
Logical Relationships
Relationship between Biochemical and Cell-Based Assay Results
Caption: Relationship between biochemical and cell-based assay outcomes.
Biochemical assays provide a direct measure of an inhibitor's potency against its purified target enzyme. However, these assays do not account for cellular factors that can significantly impact a drug's efficacy in a biological system. Cell-based assays, on the other hand, provide a more comprehensive evaluation by considering factors such as cell membrane permeability, drug metabolism (e.g., the necessary phosphorylation of NRTIs), and potential cytotoxicity. Therefore, while biochemical assays are excellent for initial screening and structure-activity relationship (SAR) studies, cell-based assays are crucial for predicting the potential in vivo efficacy of an antiviral compound.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 4. youtube.com [youtube.com]
- 5. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 9. assaygenie.com [assaygenie.com]
- 10. abcam.co.jp [abcam.co.jp]
- 11. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Application of HIV-1 Protease Inhibitor Darunavir in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1) poses a significant challenge to effective antiretroviral therapy (ART). Understanding the mechanisms by which HIV-1 develops resistance to antiviral agents is crucial for the development of new, more robust inhibitors and for optimizing treatment strategies. This document provides detailed application notes and protocols for the use of the potent HIV-1 protease inhibitor, Darunavir (DRV), in drug resistance studies. Darunavir serves as an exemplary inhibitor for investigating the complex interplay between viral evolution and therapeutic pressure.[1][2]
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[3] Inhibition of this enzyme results in the production of immature, non-infectious virions.[3] Darunavir is a second-generation protease inhibitor designed to have a high genetic barrier to resistance.[4][5] It exhibits potent activity against both wild-type and multi-drug resistant HIV-1 strains.[1][2] Studying the development of resistance to darunavir provides valuable insights into the evolutionary pathways of the virus under strong selective pressure.
Key Applications
-
Determination of Antiviral Potency: Assessing the in vitro efficacy of darunavir against wild-type and mutant HIV-1 strains.
-
Selection and Characterization of Resistant Variants: In vitro selection of darunavir-resistant viral strains to identify mutations that confer resistance.
-
Genotypic and Phenotypic Resistance Profiling: Correlating specific mutations in the protease gene with the level of resistance to darunavir.
-
Mechanism of Resistance Studies: Investigating the biochemical and structural basis of how resistance mutations affect inhibitor binding and enzyme function.
-
Cross-Resistance Analysis: Evaluating the susceptibility of darunavir-resistant strains to other protease inhibitors to understand cross-resistance patterns.[6]
Data Presentation
Table 1: In Vitro Antiviral Activity of Darunavir and other Protease Inhibitors
| Inhibitor | Target | Wild-Type HIV-1 EC50 (nM) |
| Darunavir (DRV) | Protease | 2.4 - 9.1[1] |
| Lopinavir (LPV) | Protease | Data not available in snippets |
| Atazanavir (ATV) | Protease | Data not available in snippets |
| Tipranavir (TPV) | Protease | Data not available in snippets |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in cell culture.
Table 2: Key Resistance Mutations Associated with Darunavir
| Primary Mutations | Secondary/Accessory Mutations | Fold Change in EC50 (Approximate) |
| I50V | I47V, F53L | Varies depending on other mutations |
| I84V | V32I | Varies depending on other mutations |
Fold change in EC50 is the ratio of the EC50 for the mutant virus to the EC50 for the wild-type virus. The development of high-level resistance often involves the accumulation of multiple mutations.[1][2]
Experimental Protocols
Protocol 1: HIV-1 Drug Susceptibility Assay (Phenotypic Assay)
This protocol determines the concentration of an antiretroviral drug required to inhibit HIV-1 replication in cell culture by 50% (EC50).
Materials:
-
CEMx174 or TZM-bl cells
-
HIV-1 laboratory-adapted strains (e.g., NL4-3) or clinical isolates
-
Darunavir and other protease inhibitors
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well cell culture plates
-
p24 antigen ELISA kit or luciferase assay system (for TZM-bl cells)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Seed target cells (e.g., CEMx174) in a 96-well plate at an appropriate density (e.g., 5 x 104 cells/well).
-
Drug Preparation: Prepare serial dilutions of darunavir in cell culture medium.
-
Infection: Add the HIV-1 virus stock to the cells at a predetermined multiplicity of infection (MOI).
-
Drug Addition: Immediately add the serially diluted darunavir to the infected cell cultures. Include a "no drug" control.
-
Incubation: Incubate the plates for 3-7 days at 37°C in a CO2 incubator.
-
Quantification of Viral Replication:
-
For p24 antigen-based assays: Collect the cell culture supernatant and measure the p24 antigen concentration using an ELISA kit.
-
For luciferase-based assays (TZM-bl cells): Lyse the cells and measure luciferase activity.
-
-
Data Analysis: Plot the percentage of viral inhibition against the drug concentration. Calculate the EC50 value using a non-linear regression analysis.
Protocol 2: In Vitro Selection of Darunavir-Resistant HIV-1
This protocol involves passaging HIV-1 in the presence of increasing concentrations of darunavir to select for resistant variants.
Materials:
-
HIV-1 wild-type strain (e.g., NL4-3)
-
Target cells (e.g., MT-2 or CEMx174)
-
Darunavir
-
Cell culture medium and flasks
-
p24 antigen ELISA kit
-
Materials for viral RNA extraction, RT-PCR, and sequencing
Procedure:
-
Initial Infection: Infect target cells with the wild-type HIV-1 strain in the presence of a suboptimal concentration of darunavir (e.g., near the EC50).
-
Monitoring Viral Replication: Monitor viral replication by measuring p24 antigen in the supernatant every 3-4 days.
-
Passaging: When viral replication is detected (p24 levels increase), harvest the cell-free supernatant containing the virus.
-
Dose Escalation: Use the harvested virus to infect fresh target cells in the presence of a higher concentration of darunavir (e.g., 2-fold increase).
-
Repeat Passaging: Repeat steps 2-4 for multiple passages.
-
Characterization of Resistant Virus: Once the virus can replicate efficiently at high concentrations of darunavir, harvest the virus and perform the following:
-
Phenotypic Analysis: Determine the EC50 of the selected virus to darunavir and other protease inhibitors (Protocol 1).
-
Genotypic Analysis: Extract viral RNA, perform RT-PCR to amplify the protease gene, and sequence the PCR product to identify mutations.
-
Visualizations
Caption: HIV-1 life cycle and the mechanism of action of Darunavir.
Caption: Experimental workflow for HIV-1 drug resistance studies.
References
- 1. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
- 3. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HIV-1 Protease Mutations and Protease Inhibitor Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Experimental Variability with HIV-1 Inhibitor-16
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with HIV-1 Inhibitor-16. Our goal is to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in the IC50 values for Inhibitor-16 between experimental runs. What are the potential causes and solutions?
A1: High variability in IC50 values is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Cell Health and Density: Ensure that the cell lines used (e.g., TZM-bl, CEMx174) are healthy, within a low passage number, and plated at a consistent density for each experiment. Over-confluent or unhealthy cells can exhibit altered metabolism and drug susceptibility.
-
Virus Titer and Infectivity: Use a consistent and accurately titered viral stock for all assays. Variations in the amount of infectious virus used per well will directly impact the apparent efficacy of the inhibitor. Perform a fresh titration of your viral stock if it has been stored for an extended period or subjected to multiple freeze-thaw cycles.
-
Inhibitor-16 Preparation and Storage: Prepare fresh dilutions of Inhibitor-16 from a concentrated stock for each experiment. Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%). Avoid repeated freeze-thaw cycles of the stock solution.[1]
-
Assay Incubation Times: Adhere strictly to the optimized incubation times for virus infection and inhibitor treatment. Deviations can lead to inconsistent results.
-
Reagent Quality: Use high-quality, fresh reagents, including cell culture media, serum, and assay substrates. Reagent degradation can affect both cell health and assay performance.
Q2: Inhibitor-16 shows lower than expected potency in our cell-based assays compared to the reported enzymatic assay data. Why might this be the case?
A2: A discrepancy between enzymatic and cell-based assay potency is often observed and can be attributed to several factors related to the complexities of a cellular environment:
-
Cellular Uptake and Efflux: Inhibitor-16 may have poor cell permeability or be actively removed from the cell by efflux pumps. Consider performing cellular uptake assays to quantify the intracellular concentration of the inhibitor.
-
Protein Binding: The inhibitor may bind to proteins in the cell culture medium (e.g., albumin in fetal bovine serum) or to intracellular proteins, reducing its effective free concentration.[2]
-
Metabolic Instability: The compound may be metabolized by the cells into a less active or inactive form.
-
Inhibitor Solubility: Poor solubility of Inhibitor-16 in aqueous culture media can lead to precipitation and a lower effective concentration. Visually inspect your assay plates for any signs of compound precipitation.
Q3: We are seeing significant cytotoxicity at higher concentrations of Inhibitor-16. How can we differentiate between antiviral activity and cell toxicity?
A3: It is crucial to distinguish true antiviral efficacy from non-specific effects due to cytotoxicity.
-
Determine the CC50: Always run a parallel cytotoxicity assay without the virus to determine the 50% cytotoxic concentration (CC50) of Inhibitor-16 on the host cells.
-
Calculate the Selectivity Index (SI): The selectivity index is the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value (typically >100) indicates a more favorable therapeutic window, where the inhibitor is effective at concentrations well below those that cause significant harm to the host cells.
-
Microscopic Examination: Visually inspect the cells under a microscope during the experiment. Signs of cytotoxicity include changes in morphology, detachment from the plate, and reduced cell numbers.
Quantitative Data Summary
The following tables summarize expected quantitative data for Inhibitor-16 under optimized conditions.
Table 1: Potency and Cytotoxicity of Inhibitor-16
| Parameter | Value | Cell Line | Virus Strain |
| IC50 (nM) | 3.0 - 8.0 | TZM-bl | HIV-1 NL4-3 |
| CC50 (µM) | > 50 | TZM-bl | N/A |
| Selectivity Index (SI) | > 6250 | TZM-bl | N/A |
Table 2: Impact of Serum Concentration on Inhibitor-16 IC50
| Fetal Bovine Serum (%) | Average IC50 (nM) | Standard Deviation |
| 2% | 2.5 | 0.4 |
| 5% | 4.8 | 0.7 |
| 10% | 9.2 | 1.1 |
| 20% | 18.5 | 2.3 |
Experimental Protocols
Protocol 1: HIV-1 Single-Cycle Infectivity Assay (TZM-bl cells)
This protocol is designed to determine the 50% inhibitory concentration (IC50) of Inhibitor-16.
-
Cell Plating:
-
Culture TZM-bl cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 2 mM L-glutamine.
-
Trypsinize and seed 1 x 10^4 cells per well in a 96-well flat-bottom plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Inhibitor-16 in 100% DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 0.01 nM to 1000 nM. Ensure the final DMSO concentration is ≤0.5%.
-
-
Infection:
-
Pre-incubate the cells with the diluted Inhibitor-16 for 1 hour at 37°C.
-
Add a pre-titered amount of HIV-1 NL4-3 virus (e.g., 200 TCID50) to each well.
-
Include "virus only" (positive control) and "cells only" (negative control) wells.
-
-
Incubation and Readout:
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Remove the medium and lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system (e.g., Bright-Glo™).
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the "virus only" control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and use a non-linear regression analysis (four-parameter variable slope) to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assay (MTT or CellTiter-Glo®)
This protocol is to determine the 50% cytotoxic concentration (CC50) of Inhibitor-16.
-
Cell Plating: Follow step 1 from Protocol 1.
-
Compound Addition: Add the same serial dilutions of Inhibitor-16 to the cells as in Protocol 1. Do not add any virus.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Readout:
-
For MTT: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the reagent directly to the wells, incubate as per the manufacturer's instructions, and measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Plot the percentage of viability versus the log of the inhibitor concentration and use non-linear regression to determine the CC50.
-
Visualizations
Caption: HIV-1 lifecycle showing the critical maturation step blocked by Inhibitor-16.
Caption: Standard workflow for determining the IC50 of Inhibitor-16.
Caption: A decision tree for troubleshooting high IC50 variability.
References
Technical Support Center: Troubleshooting HIV-1 Inhibitor-16 Assay Artifacts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common artifacts encountered in HIV-1 inhibitor assays. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My primary screen yielded a high hit rate. How can I differentiate between true inhibitors and false positives?
A high hit rate in a primary screen is often an indication of non-specific activity or cytotoxicity rather than a wealth of true inhibitors. It is crucial to perform secondary assays to eliminate false positives.
-
Cytotoxicity: Many compounds inhibit viral replication by simply killing the host cells. A cytotoxicity assay should be run in parallel with or as a follow-up to the primary screen. Compounds that show similar potency in both the antiviral and cytotoxicity assays are likely cytotoxic and should be deprioritized.[1]
-
Assay Interference: Some compounds can directly interfere with the assay's reporter system (e.g., luciferase, beta-galactosidase). A counter-screen using a cell line with a constitutively expressed reporter can identify such compounds.
-
Non-specific Inhibition: At high concentrations, some compounds may exhibit non-specific antiviral activity. Hits should be re-tested at a range of concentrations to determine their potency (EC50). True inhibitors will typically display a dose-dependent effect.
Q2: I'm observing a low signal-to-background ratio in my assay. What are the potential causes and solutions?
A low signal-to-background ratio can mask the effects of true inhibitors and lead to unreliable data. Several factors can contribute to this issue.
-
Suboptimal Reagent Concentration: Ensure that all reagents, including enzymes, substrates, and antibodies, are used at their optimal concentrations. Titration experiments should be performed during assay development.
-
Insufficient Washing (ELISA-based assays): Inadequate washing can leave behind unbound reagents, leading to high background. Increase the number of wash steps or the soaking time between washes.
-
Contaminated Reagents: Buffers and other reagents can become contaminated over time. Use fresh, sterile reagents for each experiment.
-
Low Viral Titer: If using a cell-based assay, a low viral titer will result in a weak signal. Ensure that the viral stock is of high quality and has been properly tittered.
Q3: My results are not reproducible between experiments. What steps can I take to improve consistency?
Poor reproducibility can be caused by a variety of factors, from technical variability to reagent instability.
-
Standardize Cell Culture Conditions: Ensure that cells are passaged consistently and are in the logarithmic growth phase when used for experiments. Variations in cell density and viability can significantly impact results.
-
Use a Master Mix: When preparing reagents for multiple wells or plates, create a master mix to minimize pipetting errors and ensure uniform distribution.
-
Monitor Assay Quality Control Parameters: Consistently track metrics like the Z' factor and signal-to-background ratio. A Z' factor greater than 0.5 is generally considered favorable for high-throughput screening.[2]
-
Reagent Stability: Ensure that all reagents are stored at the correct temperature and are not subjected to excessive freeze-thaw cycles.
Q4: I suspect my test compound is a false negative. How can this happen and how can I investigate it?
A false negative occurs when a true inhibitor does not show activity in the assay.
-
Inappropriate Compound Concentration: If a single concentration is used for screening, it may be too low to detect the activity of a moderately potent compound or too high, leading to cytotoxicity that masks the antiviral effect. Screening at multiple concentrations is recommended.
-
Poor Solubility: The test compound may not be soluble in the assay medium, preventing it from reaching its target. Visually inspect for precipitation and consider using a different solvent or formulation.
-
Compound Instability: The compound may degrade over the course of the experiment. The stability of the compound in the assay medium can be assessed using analytical methods such as HPLC.
Quantitative Data Summary
Table 1: Quality Control Parameters for HIV-1 Inhibitor Assays
| Parameter | Acceptable Range | Implication of Deviation |
| Z' Factor | > 0.5 | A value below 0.5 suggests a small separation between positive and negative controls, indicating that the assay may not be reliable for distinguishing hits from noise. |
| Signal-to-Background Ratio | > 10 | A low ratio indicates a weak signal, making it difficult to detect modest inhibitors. |
| Coefficient of Variation (%CV) | < 20% | A high %CV for replicate wells indicates significant variability in the assay, which can lead to poor reproducibility. |
Table 2: EC50/IC50 Values of Selected Approved HIV-1 Inhibitors
| Inhibitor Class | Drug | Target | Cell Type | HIV-1 Strain | EC50/IC50 (nM) |
| Protease Inhibitor | Darunavir | Protease | MT-4 | Wild-type | 1-2[3] |
| Protease Inhibitor | Atazanavir | Protease | Cell Culture | Wild-type | 2.6-5.3[3] |
| Protease Inhibitor | Saquinavir | Protease | MT-4 | Wild-type | 37.7[3] |
| Integrase Inhibitor | Dolutegravir | Integrase | PBMC | Wild-type | 0.21 |
| Integrase Inhibitor | Raltegravir | Integrase | PBMC | Wild-type | 2.2-5.3 |
| Integrase Inhibitor | Elvitegravir | Integrase | PBMC | Wild-type | 0.04-0.6 |
| Integrase Inhibitor | Bictegravir | Integrase | PBMC | Wild-type | 0.2 |
| Reverse Transcriptase Inhibitor (NRTI) | Zidovudine (AZT) | Reverse Transcriptase | Jurkat | Wild-type | ~3 |
| Reverse Transcriptase Inhibitor (NNRTI) | Efavirenz | Reverse Transcriptase | MT-2 | Wild-type | 1.7 |
Note: EC50/IC50 values can vary depending on the cell line, viral strain, and specific assay conditions used.
Experimental Protocols & Methodologies
HIV-1 p24 Antigen ELISA for Inhibitor Screening
This protocol describes a common method for quantifying HIV-1 replication by measuring the amount of p24 capsid protein produced in cell culture.
Materials:
-
HIV-1 permissive cell line (e.g., TZM-bl, MT-4)
-
HIV-1 viral stock
-
Test compounds
-
96-well microtiter plates
-
p24 antigen capture antibody
-
Biotinylated p24 detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 5% non-fat milk)
Procedure:
-
Coat a 96-well plate with p24 capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 2 hours at room temperature.
-
Seed cells in a separate 96-well plate and treat with serial dilutions of test compounds.
-
Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Add the supernatant to the p24-coated plate and incubate for 2 hours at 37°C.
-
Wash the plate three times.
-
Add biotinylated p24 detection antibody and incubate for 1 hour at 37°C.
-
Wash the plate three times.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add stop solution and read the absorbance at 450 nm.
Cell-Based Luciferase Reporter Gene Assay
This assay utilizes a genetically engineered cell line that expresses luciferase upon HIV-1 infection, providing a highly sensitive measure of viral entry and replication.
Materials:
-
TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase gene under the control of the HIV-1 LTR)
-
HIV-1 viral stock (or pseudotyped virus)
-
Test compounds
-
96-well white, flat-bottom plates
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of test compounds.
-
Infect the cells with HIV-1.
-
Incubate for 48 hours.
-
Remove the culture medium and add luciferase assay reagent to each well.
-
Incubate for 2 minutes at room temperature to allow for cell lysis.
-
Measure the luminescence using a luminometer.
Visualizations
Caption: The HIV-1 replication cycle and targets for major inhibitor classes.
Caption: A typical workflow for a high-throughput screening campaign for HIV-1 inhibitors.
Caption: A logical workflow for troubleshooting common assay artifacts.
References
Technical Support Center: Optimizing HIV-1 Inhibitor Concentration in Cell Culture
Disclaimer: The following guide provides general protocols and troubleshooting advice for optimizing the concentration of a novel HIV-1 inhibitor in cell culture. The term "HIV-1 inhibitor-16" does not correspond to a specifically identified compound in the provided search results; therefore, this information is presented as a general resource for researchers working with new or unnamed HIV-1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of a new HIV-1 inhibitor?
The essential first step is to assess the cytotoxicity of your compound.[1] This is crucial to distinguish between a true antiviral effect and cell death caused by toxicity. You must identify a range of non-toxic concentrations to test for antiviral activity.
Q2: What are EC50, CC50, and SI, and why are they important?
-
EC50 (50% Effective Concentration): The concentration of a drug that inhibits 50% of viral replication.[2] A lower EC50 indicates higher potency.
-
CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes the death of 50% of the cells in a culture.[3]
-
SI (Selectivity Index): Calculated as CC50 / EC50. It measures the therapeutic window of a compound. A higher SI is desirable, as it indicates that the drug is effective at concentrations far below those at which it is toxic to cells.[4]
Q3: My compound shows high cytotoxicity at concentrations where I expect to see antiviral activity. What should I do?
If cytotoxicity is high, you should:
-
Lower the concentration range: Test a broader range of lower concentrations. Some potent compounds are effective at nanomolar (nM) levels.[5]
-
Check the purity of your compound: Impurities could be contributing to the toxicity.
-
Change the cell line: Different cell lines can have varying sensitivities to a compound.
-
Reduce incubation time: A shorter exposure time might reduce toxicity while still allowing for the detection of an antiviral effect.
Q4: I am not observing any inhibition of HIV-1 replication. What are the possible reasons?
-
Insufficient Concentration: The concentrations tested may be too low. Try a higher range, ensuring you stay below the cytotoxic threshold.
-
Compound Insolubility: Your inhibitor may be precipitating out of the cell culture medium.[5] Check for precipitation and consider using a different solvent (like DMSO) at a low final concentration (typically <0.5%).
-
Incorrect Assay Timing: The timing of drug addition is critical. For example, entry inhibitors must be present during viral infection, while protease inhibitors act at a late stage of the replication cycle.[6][7]
-
Mechanism of Action: The inhibitor may not target the specific strain of HIV-1 or the cell type used in your assay.
-
Single-Round vs. Multi-Round Assays: Some inhibitors show clearer results in single-round infectivity assays, which measure the immediate effect of the drug, as opposed to multi-round assays that measure cumulative effects over time.[8]
Q5: Should I use a single-cycle or a multi-round infectivity assay?
Single-cycle infectivity assays are often preferred for initial characterization because they measure the instantaneous inhibition by a drug rather than cumulative effects over a long-term culture.[8] This provides a more accurate reflection of the intrinsic antiviral activity of the compound. Multi-round assays can be influenced by factors like target cell death or proliferation, which can complicate the interpretation of results.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background in fluorescence/luminescence assay | Reagent contamination or improper washing. | Use fresh reagents. Ensure all washing steps in the protocol are performed thoroughly. |
| Erratic or inconsistent readings between replicate wells | Pipetting errors, uneven cell seeding, or compound precipitation. | Calibrate pipettes. Ensure a homogenous cell suspension before seeding. Visually inspect plates for any precipitation after adding the compound. |
| EC50 value varies significantly between experiments | Variation in virus stock titer, cell passage number, or incubation time. | Use a consistent, pre-titered virus stock. Use cells within a defined passage number range. Standardize all incubation times precisely. |
| No inhibition observed even at high, non-toxic concentrations | The compound may be inactive against the target, or the mechanism of action is not captured by the assay. | Consider a different assay that evaluates other stages of the HIV-1 life cycle (e.g., entry, reverse transcription, integration).[6] Confirm the compound's stability in culture medium over the experiment's duration. |
Quantitative Data Summary
The following tables provide example data for context. Researchers should generate their own data for their specific inhibitor.
Table 1: Example Dose-Response Data for a Novel HIV-1 Inhibitor
| Inhibitor Concentration | % Viral Inhibition | % Cell Viability (Cytotoxicity) |
| 100 µM | 98% | 15% (High Toxicity) |
| 30 µM | 95% | 60% (Moderate Toxicity) |
| 10 µM | 92% | 91% (Low Toxicity) |
| 1 µM | 85% | 98% |
| 100 nM | 65% | 99% |
| 10 nM | 48% | 100% |
| 1 nM | 21% | 100% |
| 0 nM (Control) | 0% | 100% |
Table 2: Potency Comparison of Different HIV-1 Inhibitor Classes (Illustrative Values)
| Inhibitor Class | Example Compound | Typical EC50 Range | Target |
| Integrase Inhibitor | Raltegravir | 1.41 - 5.24 nM[5] | HIV-1 Integrase[9] |
| Capsid Inhibitor | GSK878 | 0.039 ± 0.014 nM[5] | HIV-1 Capsid[5] |
| Protease Inhibitor | Darunavir | 2.4 - 9.1 nM[2] | HIV-1 Protease[10] |
| Reverse Transcriptase Inhibitor | AZT | ~5 nM[11] | HIV-1 Reverse Transcriptase |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT-Based)
This protocol determines the concentration of the inhibitor that is toxic to the host cells.
-
Cell Seeding: Seed host cells (e.g., MT-4, CEM) in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate for 24 hours.
-
Compound Dilution: Prepare a 2-fold serial dilution of the inhibitor in culture medium. Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Treatment: Add the diluted inhibitor to the appropriate wells.
-
Incubation: Incubate the plate for a period that matches your planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 is the concentration that results in 50% viability.
Protocol 2: Antiviral Activity Assay (p24 Antigen ELISA)
This protocol measures the amount of HIV-1 p24 capsid protein produced, which is an indicator of viral replication.
-
Cell Preparation: Seed host cells in a 96-well plate.
-
Infection and Treatment: Mix a known amount of HIV-1 virus stock with serial dilutions of your inhibitor (use concentrations determined to be non-toxic from Protocol 1). Add this mixture to the cells. Include a "virus control" (cells + virus, no inhibitor) and a "cell control" (cells only).
-
Incubation: Incubate the plate for 48-72 hours to allow for viral replication.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viral inhibition for each inhibitor concentration relative to the "virus control." The EC50 is the concentration that reduces p24 production by 50%.
Visualizations
Caption: Workflow for determining inhibitor efficacy and toxicity.
References
- 1. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-step inhibition explains HIV-1 protease inhibitor pharmacodynamics and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a novel type of small molecule inhibitor against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for HIV-1 Inhibitor Efficacy Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining protocols for HIV-1 inhibitor efficacy testing. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides & FAQs
General Assay Issues
Question: We are observing high variability between replicate wells in our 96-well plate-based assay. What are the common causes and solutions?
Answer: High variability in replicate wells is a frequent issue that can obscure the true efficacy of an inhibitor. The primary causes and their solutions are outlined below:
-
Pipetting Errors: Inconsistent volumes of cells, virus, or inhibitor can lead to significant differences between wells.
-
Solution: Ensure pipettes are properly calibrated. Use a multi-channel pipette for adding common reagents to minimize well-to-well variation. When preparing serial dilutions of the inhibitor, ensure thorough mixing at each step.
-
-
Uneven Cell Seeding: A non-uniform distribution of cells across the plate will result in variable infection rates.
-
Solution: After trypsinization (for adherent cells), ensure a single-cell suspension is achieved by gentle pipetting. Before seeding, gently swirl the cell suspension to ensure homogeneity. Work quickly to prevent cells from settling in the reservoir of the multi-channel pipette.
-
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in reagent concentrations.
-
Solution: To mitigate edge effects, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humid environment across the plate.
-
-
Inconsistent Incubation Conditions: Temperature or CO2 gradients within the incubator can affect cell health and viral replication.
-
Solution: Ensure the incubator is properly maintained and calibrated. Avoid placing plates in areas with poor air circulation. For sensitive assays, consider using a water pan to maintain humidity.
-
p24 Antigen ELISA-Specific Issues
Question: Our p24 ELISA is showing high background signal, even in the negative control wells. What could be causing this and how can we fix it?
Answer: High background in a p24 ELISA can mask the specific signal from your samples. Here are common causes and troubleshooting steps:
-
Insufficient Washing: Residual unbound antibodies or reagents can lead to non-specific signal.
-
Contaminated Reagents: Contamination of buffers or substrate with p24 antigen or other interfering substances.
-
Solution: Use fresh, sterile reagents. Filter-sterilize buffers if necessary.
-
-
High Concentration of Detection Antibody: Using too much of the secondary antibody can lead to non-specific binding.
-
Solution: Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
-
-
Cross-Reactivity of Antibodies: The antibodies may be cross-reacting with components in the cell culture medium, such as fetal bovine serum (FBS).
-
Solution: Include a "mock" control with cell culture medium only to assess background from the medium. If necessary, switch to a different batch of FBS or use a serum-free medium for the assay.
-
-
Improper Blocking: Incomplete blocking of non-specific binding sites on the plate.
-
Solution: Increase the blocking time or try a different blocking agent (e.g., non-fat dry milk, bovine serum albumin). Ensure the blocking buffer covers the entire surface of the well.
-
Luciferase Reporter Assay-Specific Issues
Question: We are getting a very weak or no signal in our luciferase reporter assay for HIV-1 inhibition. What are the potential reasons for this?
Answer: A weak or absent luciferase signal can be due to several factors, from transfection efficiency to reagent quality.
-
Low Transfection Efficiency: If the reporter plasmid is not efficiently introduced into the cells, the luciferase expression will be low.
-
Inefficient Viral Infection: Low viral titer or suboptimal infection conditions will result in low levels of Tat-mediated luciferase expression.
-
Solution: Determine the viral titer (e.g., by p24 ELISA) and use an appropriate multiplicity of infection (MOI). Optimize infection conditions, such as incubation time and the use of enhancing agents like DEAE-dextran.[5]
-
-
Reagent Issues: The luciferase substrate may have degraded, or the lysis buffer may be inefficient.
-
Cell Health: Unhealthy or dying cells will not support efficient viral replication and gene expression.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Check for cytotoxicity of the inhibitor at the concentrations being tested.
-
Data Presentation: Efficacy of Darunavir (A Representative HIV-1 Protease Inhibitor)
The following tables summarize the in vitro efficacy of Darunavir against various HIV-1 strains. Darunavir is a potent second-generation HIV-1 protease inhibitor.
| Assay Type | HIV-1 Strain | Cell Line | IC50 (nM) | EC50 (nM) | Reference |
| In vitro enzyme inhibition | Wild-type | - | 3 - 6 | - | [7] |
| Cell culture | HIV-1 LAI | - | - | 3 | [8] |
| Cell culture | HIV-1 Ba-L | - | - | 3 | [8] |
| Cell culture | HIV-2 | - | - | 3 - 6 | [8] |
Table 1: Potency of Darunavir against wild-type HIV-1 and HIV-2. IC50 represents the concentration of the inhibitor required to inhibit the activity of the isolated enzyme by 50%. EC50 is the concentration required to inhibit viral replication in cell culture by 50%.
| HIV-1 Strain Type | Number of Isolates | EC50 Range (nM) | Reference |
| Multi-drug resistant | 19 | < 10 (for most isolates) | [8] |
| PI-resistant | 1501 | < 10 (for 75% of isolates) | [8] |
Table 2: Efficacy of Darunavir against protease inhibitor (PI)-resistant HIV-1 clinical isolates.
Experimental Protocols
1. HIV-1 p24 Antigen Capture ELISA
This protocol is for the quantification of HIV-1 p24 antigen in cell culture supernatants to determine the extent of viral replication.
Materials:
-
96-well microtiter plates coated with anti-HIV-1 p24 monoclonal antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 5% non-fat dry milk)
-
Lysis Buffer (if measuring intracellular p24)
-
Biotinylated anti-HIV-1 p24 polyclonal antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
Recombinant HIV-1 p24 standard
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Preparation: If not pre-coated, coat the wells with capture antibody overnight at 4°C. Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature. Wash the plate three times.
-
Sample and Standard Addition: Prepare a standard curve by serially diluting the recombinant p24 standard in cell culture medium. Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells.[1] Incubate for 1-2 hours at 37°C.[1]
-
Detection Antibody: Wash the plate five times. Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1 hour at 37°C.
-
Streptavidin-HRP: Wash the plate five times. Add 100 µL of diluted streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.
-
Substrate Development: Wash the plate seven times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Read Plate: Measure the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
-
Data Analysis: Subtract the background absorbance from all readings. Plot the standard curve and determine the concentration of p24 in the samples by interpolation.
2. HIV-1 Luciferase Reporter Gene Assay
This assay measures HIV-1 infection by quantifying the activity of a luciferase reporter gene, which is under the control of the HIV-1 LTR promoter and is activated by the viral Tat protein.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)
-
HIV-1 virus stock (replication-competent or pseudotyped)
-
DEAE-Dextran
-
96-well white, clear-bottom tissue culture plates
-
Luciferase Assay Reagent (containing luciferin substrate and lysis buffer)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Inhibitor and Virus Addition: The next day, prepare serial dilutions of the inhibitor. Add the inhibitor to the cells, followed by the addition of the HIV-1 virus stock. Include wells with virus only (positive control) and cells only (negative control). DEAE-Dextran can be added to the medium to enhance infection.[5]
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Luciferase Reaction: Remove the culture medium from the wells. Add the Luciferase Assay Reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.
-
Luminescence Measurement: Incubate for a few minutes at room temperature to ensure complete lysis and signal stabilization. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: The HIV-1 replication cycle and targets for different classes of inhibitors.
Caption: A typical workflow for screening and identifying potent HIV-1 inhibitors.
Caption: A logical troubleshooting guide for common issues in HIV-1 inhibitor assays.
References
- 1. ablinc.com [ablinc.com]
- 2. novateinbio.com [novateinbio.com]
- 3. goldbio.com [goldbio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Darunavir | HIV Protease | Tocris Bioscience [tocris.com]
- 8. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HIV-1 Inhibitor-16 (H1I-16)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing HIV-1 Inhibitor-16 (H1I-16), a novel investigational antiretroviral compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (H1I-16)?
A1: this compound (H1I-16) is a novel allosteric inhibitor of the HIV-1 capsid protein (CA). It exhibits a dual mechanism of action by disrupting both the early and late stages of the viral lifecycle. Specifically, H1I-16 binds to a conserved pocket on the CA protein, which prevents the proper assembly of the viral capsid during maturation and also accelerates the uncoating of the viral core upon infection of a new cell, leading to abortive reverse transcription.[1][2]
Q2: What are the known on-target and potential off-target effects of H1I-16?
A2: The primary on-target effect of H1I-16 is the disruption of HIV-1 capsid function. However, due to the structural similarity of the H1I-16 binding site to certain host cell protein pockets, off-target interactions have been observed. These may include mild inhibition of cellular kinases and potential modulation of innate immune signaling pathways. Researchers should be aware of these potential confounding factors in their experiments.[3][4]
Q3: In which experimental systems has H1I-16 been validated?
A3: H1I-16 has been validated in a variety of in vitro systems, including cell-based antiviral assays using T-cell lines and primary human peripheral blood mononuclear cells (PBMCs).[5] Its efficacy has been demonstrated against both laboratory-adapted HIV-1 strains and clinical isolates.
Q4: What is the recommended solvent and storage condition for H1I-16?
A4: H1I-16 is supplied as a lyophilized powder. For in vitro experiments, it is recommended to dissolve H1I-16 in dimethyl sulfoxide (DMSO) to create a stock solution. The stock solution should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with H1I-16.
Issue 1: Higher than expected IC50 value in antiviral assay.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Verify calculations for serial dilutions. Ensure the stock solution was properly dissolved and stored. |
| Cell viability issues | Perform a cytotoxicity assay to ensure the observed effect is not due to cell death.[6] |
| Resistant viral strain | Sequence the viral genome to check for mutations in the capsid gene that may confer resistance.[7] |
| Assay format | Multi-round infection assays can sometimes yield different IC50 values compared to single-round assays. Consider using a single-round infectivity assay for more precise measurements.[8] |
Issue 2: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Calibrate pipettes and use proper pipetting techniques to ensure accurate dispensing of the inhibitor and virus. |
| Cell passage number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
| Virus stock variability | Titer the viral stock before each experiment to ensure a consistent multiplicity of infection (MOI). |
| Plate edge effects | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. |
Issue 3: Unexpected cellular phenotype observed.
| Possible Cause | Troubleshooting Step |
| Off-target effects | Consult the known off-target profile of H1I-16. Consider using a lower concentration of the inhibitor or a structurally unrelated inhibitor with a similar on-target mechanism as a control.[3][4] |
| DMSO toxicity | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell type (typically <0.5%). |
| Contamination | Test cell cultures for mycoplasma or other microbial contamination. |
Experimental Protocols
Protocol 1: Single-Round HIV-1 Infectivity Assay
This assay measures the ability of H1I-16 to inhibit a single round of HIV-1 infection.
Materials:
-
HEK293T cells
-
HIV-1 packaging plasmid (e.g., p8.91)
-
VSV-G envelope plasmid (e.g., pMD2.G)
-
HIV-1 vector expressing a reporter gene (e.g., luciferase or GFP)
-
Target cells (e.g., TZM-bl or Jurkat)
-
H1I-16
-
Cell culture medium and supplements
-
Transfection reagent
-
Luciferase assay reagent or flow cytometer
Procedure:
-
Produce pseudotyped HIV-1 particles: Co-transfect HEK293T cells with the HIV-1 packaging plasmid, VSV-G envelope plasmid, and the HIV-1 reporter vector.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection and filter through a 0.45 µm filter.
-
Infect target cells: Seed target cells in a 96-well plate.
-
Pre-incubate the target cells with serial dilutions of H1I-16 for 1-2 hours.
-
Add the pseudotyped virus to the cells.
-
Incubate for 48-72 hours.
-
Measure reporter gene expression: If using a luciferase reporter, lyse the cells and measure luciferase activity. If using a GFP reporter, quantify the percentage of GFP-positive cells by flow cytometry.[8]
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of H1I-16 that is toxic to cells.
Materials:
-
Target cells
-
H1I-16
-
Cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of H1I-16 for the same duration as the antiviral assay.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the CC50 (50% cytotoxic concentration) value.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity profile of H1I-16.
Table 1: Antiviral Activity of H1I-16 against Different HIV-1 Strains
| HIV-1 Strain | Cell Type | IC50 (nM) |
| NL4-3 | TZM-bl | 5.2 |
| BaL | TZM-bl | 8.1 |
| Clinical Isolate 1 | PBMCs | 12.5 |
| Clinical Isolate 2 | PBMCs | 15.3 |
Table 2: Cytotoxicity and Selectivity Index of H1I-16
| Cell Type | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| TZM-bl | > 50 | > 9615 |
| PBMCs | > 50 | > 3268 |
Visualizations
Caption: Dual mechanism of action of this compound (H1I-16).
Caption: Troubleshooting workflow for high IC50 values.
Caption: Workflow for a single-round HIV-1 infectivity assay.
References
- 1. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the HIV-1 capsid, a target of opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
"stabilizing HIV-1 inhibitor-16 in solution for long-term experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using HIV-1 Inhibitor-16 in long-term experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
For initial solubilization, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. Many non-peptidyl small molecule inhibitors, including those targeting HIV-1 protease, exhibit good solubility in DMSO.[1] For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced toxicity.
2. How should I prepare and store stock solutions of this compound?
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or -80°C for long-term stability. When stored correctly, stock solutions in DMSO are generally stable for several months.
3. My this compound precipitated when I diluted the DMSO stock solution into my aqueous experimental buffer/cell culture medium. What should I do?
Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules.[1] Here are some troubleshooting steps:
-
Decrease the Final Concentration: The concentration of the inhibitor may be exceeding its solubility limit in the aqueous buffer. Try using a lower final concentration.
-
Increase the Solvent Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5%) may help maintain solubility.
-
Use a Surfactant or Carrier Protein: For in vitro assays, adding a non-ionic surfactant like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01%) can help. In cell culture, the presence of serum proteins like albumin can aid in keeping the inhibitor in solution.
-
Prepare an Intermediate Dilution: Instead of diluting directly from a high-concentration DMSO stock, make an intermediate dilution in a solvent compatible with your aqueous buffer (e.g., ethanol) before the final dilution.
4. How can I determine if this compound is stable in my long-term experiment?
The stability of the inhibitor in your specific experimental conditions (e.g., cell culture medium at 37°C) should be verified.[2] A common method is to incubate the inhibitor in the medium for the duration of your experiment, then test its activity or integrity.
-
Activity Assay: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium containing the inhibitor and perform a functional assay (e.g., an enzymatic assay with purified HIV-1 protease) to see if the inhibitory activity is retained.
-
Chemical Analysis: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of the parent compound and any potential degradation products.[2][3]
Troubleshooting Guides
Issue 1: Loss of Inhibitor Activity Over Time
If you observe a decrease in the efficacy of this compound in your long-term experiments, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | The inhibitor may be unstable in the aqueous environment of the cell culture medium at 37°C. Perform a stability study by incubating the inhibitor in the medium and analyzing its concentration and activity at different time points using HPLC or a functional assay.[2][3] |
| Metabolic Degradation | If using a cell-based assay, the cells may be metabolizing the inhibitor. HIV protease inhibitors can be substrates for cytochrome P450 enzymes.[4] Consider using a system with lower metabolic activity or replenishing the inhibitor at regular intervals. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the medium.[2] Using low-adhesion microplates or glassware may mitigate this issue. |
| Interaction with Media Components | Components in the cell culture medium, such as serum proteins, could potentially bind to the inhibitor and reduce its bioavailability.[5] Consider reducing the serum concentration if your experiment allows. |
Issue 2: Unexpected Cellular Toxicity
If you observe cytotoxicity that is not attributable to the intended pharmacological effect of this compound, investigate these possibilities.
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is non-toxic for your cell line (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO but without the inhibitor). |
| Inhibitor Precipitation | Precipitates of the inhibitor can be cytotoxic.[6] Visually inspect the culture wells for any signs of precipitation. If observed, refer to the troubleshooting guide for precipitation. |
| Off-Target Effects | At high concentrations, the inhibitor may have off-target effects. Some HIV protease inhibitors have been shown to interact with cellular proteasomes.[7][8] Perform a dose-response experiment to determine the optimal concentration range for specific activity with minimal toxicity. |
| Degradation Product Toxicity | A degradation product of the inhibitor might be toxic. Use HPLC or LC-MS to analyze the culture medium for the presence of degradation products.[3] |
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound in Aqueous Buffers
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the stock solution in your target aqueous buffer (e.g., PBS or cell culture medium).
-
Incubate the dilutions at the experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes to pellet any precipitate.[9]
-
Carefully collect the supernatant and measure the concentration of the soluble inhibitor using a validated analytical method such as HPLC-UV or LC-MS.
-
The highest concentration that does not show precipitation is the approximate solubility limit.
Protocol 2: Evaluating the Stability of this compound in Cell Culture Medium
-
Add this compound to your complete cell culture medium at the final working concentration.
-
Incubate the medium under your experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect aliquots of the medium.
-
Store the collected aliquots at -80°C until analysis.
-
Analyze the concentration of the remaining inhibitor in each aliquot using HPLC or LC-MS to determine the degradation rate.
-
Concurrently, you can test the biological activity of the aliquots in a cell-free enzymatic assay to assess the retention of inhibitory function.
Data Presentation
Table 1: Example Solubility of this compound in Different Media
| Medium | Final DMSO (%) | Max Solubility (µM) |
| PBS (pH 7.4) | 0.1% | 5 |
| RPMI + 10% FBS | 0.1% | 15 |
| RPMI (serum-free) | 0.1% | 3 |
| PBS (pH 7.4) | 0.5% | 25 |
| RPMI + 10% FBS | 0.5% | 60 |
Table 2: Example Stability of this compound (10 µM) in Culture Medium at 37°C
| Time (hours) | % Remaining (HPLC) | % Activity Remaining |
| 0 | 100 | 100 |
| 12 | 95 | 98 |
| 24 | 88 | 92 |
| 48 | 75 | 81 |
| 72 | 62 | 65 |
Visualizations
Caption: Workflow for assessing the chemical and biological stability of this compound.
Caption: Logical steps for troubleshooting precipitation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequence-specific alterations of epitope production by HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel HIV-1 Protease Inhibitor, PI-16. The following information is designed to address common issues encountered during in vitro and cell-based experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
A significant challenge in working with HIV protease inhibitors is their inherent hydrophobicity, which can lead to poor solubility in aqueous solutions.[1] This can manifest as compound precipitation in stock solutions or culture media, leading to inaccurate concentration assessments and inconsistent experimental results.
Q1: My PI-16 inhibitor is precipitating out of solution during my experiment. How can I improve its solubility?
A1: Low aqueous solubility is a known issue for many HIV protease inhibitors.[2] Here are several steps you can take to address this:
-
Solvent Selection: Ensure you are using an appropriate solvent for your stock solution. Dimethyl sulfoxide (DMSO) is commonly used, but ensure the final concentration in your assay does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).
-
Stock Concentration: Prepare a higher concentration stock solution in 100% DMSO and dilute it serially in your assay buffer or culture medium. This minimizes the amount of DMSO added to your final assay.
-
pH Adjustment: The solubility of some compounds is pH-dependent. Test the solubility of PI-16 in buffers with slightly different pH values, if compatible with your experimental system.
-
Use of Surfactants or Co-solvents: For in vitro enzyme assays, the inclusion of a non-ionic detergent like Triton X-100 (at low concentrations, e.g., 0.01-0.1%) in the assay buffer can help maintain inhibitor solubility.
-
Sonication and Warming: Briefly sonicating or gently warming the solution (if the compound is thermally stable) can help dissolve the inhibitor. Always ensure the solution is completely clear before use.
Q2: I'm observing high variability in my IC50 values for PI-16 across different experiments. What could be the cause?
A2: Variability in IC50 values can stem from several factors:
-
Inconsistent Inhibitor Concentration: As mentioned in Q1, precipitation can lead to a lower effective concentration of the inhibitor. Always visually inspect your solutions for any signs of precipitation before use.
-
Cell Density and Health: In cell-based assays, variations in cell density, passage number, and overall health can significantly impact the apparent potency of an antiviral compound. Standardize your cell seeding density and use cells within a consistent passage range.
-
Assay Incubation Time: The duration of inhibitor exposure can affect the IC50 value. Ensure you are using a consistent incubation time across all experiments.
-
Reagent Stability: Prepare fresh dilutions of PI-16 from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: I suspect PI-16 might have off-target effects in my cell-based assays. How can I investigate this?
A3: Off-target effects are a known concern with HIV protease inhibitors, which can interact with cellular proteases and other proteins.[1][3] Here’s how you can approach this:
-
Cytotoxicity Assays: Perform a cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) in parallel with your antiviral activity assay. This will help you determine if the observed effect is due to specific antiviral activity or general cellular toxicity.
-
Control Cell Lines: If possible, use a control cell line that does not support HIV-1 replication to see if PI-16 elicits any cellular effects.
-
Molecular Docking and Profiling: In silico molecular docking studies can predict potential off-target binding partners.[4] Additionally, commercially available off-target profiling services can screen your compound against a panel of cellular proteases and kinases.
-
Western Blot Analysis: Investigate the activation or cleavage of key cellular proteins that are known off-targets of other HIV protease inhibitors, such as proteins involved in apoptosis or metabolic pathways.[5][6]
Q4: I'm not seeing any inhibition of the HIV-1 protease in my enzymatic assay, even at high concentrations of PI-16.
A4: If you are confident in the solubility and concentration of your inhibitor, consider the following:
-
Enzyme Activity: First, confirm that your HIV-1 protease is active using a known inhibitor (e.g., Saquinavir, Ritonavir) as a positive control.[7]
-
Assay Buffer Composition: Ensure your assay buffer has the optimal pH and ionic strength for protease activity. The presence of certain ions or additives could interfere with inhibitor binding.
-
Substrate Concentration: The concentration of the substrate relative to its Km value can influence the apparent IC50 of a competitive inhibitor. Ensure you are using a consistent and appropriate substrate concentration.
-
Inhibitor Purity: Verify the purity of your PI-16 compound. Impurities could interfere with the assay or the inhibitor itself may have degraded.
Q5: After prolonged exposure of HIV-1 infected cells to PI-16, I'm observing a decrease in its inhibitory effect. What is happening?
A5: This is likely due to the development of drug resistance. HIV has a high mutation rate, and under the selective pressure of an inhibitor, resistant variants can emerge.[8][9]
-
Genotypic Analysis: Sequence the protease gene from the virus that has been cultured in the presence of PI-16. Look for mutations that are known to confer resistance to other protease inhibitors.[10]
-
Phenotypic Analysis: Isolate the potentially resistant virus and perform a dose-response assay to determine its IC50 for PI-16 compared to the wild-type virus. A significant increase in the IC50 value confirms phenotypic resistance.
-
Combination Therapy: In a research setting, you can explore the use of PI-16 in combination with other classes of HIV inhibitors (e.g., reverse transcriptase inhibitors, integrase inhibitors) to see if this can prevent or delay the emergence of resistance.
Quantitative Data
The potency of HIV-1 protease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in cell-based assays and their inhibition constant (Ki) in enzymatic assays. The tables below provide reference values for several well-characterized HIV-1 protease inhibitors.
Table 1: In Vitro Antiviral Activity (IC50) of Select HIV-1 Protease Inhibitors
| Inhibitor | IC50 (nM) | Cell Line |
| Saquinavir | 37.7 | MT-4 |
| Ritonavir | - | - |
| Indinavir | 5.5 | - |
| Nelfinavir | - | - |
| Lopinavir | ~17 | - |
| Atazanavir | 2.6 - 5.3 | - |
| Darunavir | 1 - 2 | - |
| Tipranavir | - | - |
| O-cyclohexyl derivate (16) | 3 | - |
| Compound 14 | 2.2 - 14 | - |
Note: IC50 values can vary depending on the cell line, viral strain, and assay conditions. Data compiled from multiple sources.[3][11]
Table 2: Enzymatic Inhibition (Ki) of Select HIV-1 Protease Inhibitors
| Inhibitor | Ki (nM) |
| Saquinavir | 0.12 |
| Ritonavir | 0.015 |
| Indinavir | 0.36 |
| O-cyclopentyl derivate (15) | < 0.005 |
| O-cyclohexyl derivate (16) | < 0.005 |
| Compound 11 | 0.0127 |
| Compound 12 | 0.0089 |
Note: Ki values are a measure of the inhibitor's binding affinity to the enzyme. Data compiled from multiple sources.[7][11]
Experimental Protocols
1. HIV-1 Protease Activity/Inhibitor Screening Assay (Fluorometric)
This protocol is based on the principle that active HIV-1 protease cleaves a specific synthetic peptide substrate, releasing a fluorophore that can be quantified.
Materials:
-
HIV-1 Protease Assay Buffer
-
HIV-1 Protease Dilution Buffer
-
HIV-1 Protease Substrate
-
Recombinant HIV-1 Protease
-
PI-16 (test inhibitor)
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 330/450 nm)
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Reconstitute the HIV-1 protease in the dilution buffer as per the manufacturer's instructions. Prepare serial dilutions of PI-16 and the positive control inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Enzyme Control (EC): Assay Buffer
-
Inhibitor Control (IC): Positive control inhibitor
-
Test Compound (S): PI-16 dilutions
-
-
Enzyme Addition: Add the diluted HIV-1 protease solution to all wells except for a no-enzyme control.
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Substrate Addition: Add the HIV-1 protease substrate solution to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at 37°C for 1-3 hours, taking readings every 1-2 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of PI-16 relative to the enzyme control. Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
2. Cell-Based Antiviral Assay (TZM-bl Reporter Assay)
This assay measures the ability of an inhibitor to block HIV-1 infection of TZM-bl cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR promoter.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, antibiotics)
-
HIV-1 virus stock
-
PI-16 (test inhibitor)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of PI-16 in complete growth medium.
-
Infection: Remove the growth medium from the cells and add the PI-16 dilutions. Then, add the HIV-1 virus stock to each well (except for uninfected control wells).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Lysis and Measurement: Remove the supernatant. Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of viral replication for each concentration of PI-16 compared to the virus control (no inhibitor). Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
Visualizations
Caption: HIV-1 Lifecycle and the action of Protease Inhibitor PI-16.
Caption: General workflow for testing PI-16 in vitro.
Caption: Potential off-target effect of PI-16 on the PI3K/Akt signaling pathway.
References
- 1. hcplive.com [hcplive.com]
- 2. Solubility profiling of HIV protease inhibitors in human intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The HIV-1 protease inhibitor nelfinavir activates PP2 and inhibits MAPK signaling in macrophages: a pathway to reduce inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to protease inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. abcam.com [abcam.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Efficacy of Darunavir and Other HIV-1 Protease Inhibitors: A Guide for Researchers
A detailed analysis of the antiviral activity, resistance profiles, and experimental validation of leading HIV-1 protease inhibitors.
This guide provides a comprehensive comparison of the second-generation HIV-1 protease inhibitor, Darunavir, with other widely used protease inhibitors: Lopinavir, Atazanavir, and Tipranavir. The information presented is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for evaluating the antiviral efficacy and resistance profiles of these critical antiretroviral agents.
Executive Summary
Darunavir consistently demonstrates potent antiviral activity against both wild-type and multi-drug resistant (MDR) strains of HIV-1.[1][2] Its high genetic barrier to resistance sets it apart from many other protease inhibitors. This guide will delve into the quantitative data supporting these claims, provide detailed experimental protocols for assessing antiviral activity, and visualize the underlying molecular pathways and experimental workflows.
Comparative Antiviral Activity
The antiviral efficacy of HIV-1 protease inhibitors is typically quantified by their 50% effective concentration (EC50) and their inhibition constant (Ki) against the HIV-1 protease enzyme. Lower values indicate higher potency. The following tables summarize the available data for Darunavir and its key comparators against wild-type HIV-1 and a selection of resistant strains.
| Inhibitor | Wild-Type HIV-1 EC50 (nM) | Reference |
| Darunavir | 1-5 | [1] |
| Lopinavir | 6.5 | [3][4] |
| Atazanavir | 2-5 | [5] |
| Tipranavir | ~19 pM (Ki) | [6] |
Table 1: Antiviral Activity against Wild-Type HIV-1.
| Inhibitor | Resistant Strains EC50 (Fold Change vs. WT) | Key Resistance Mutations | Reference |
| Darunavir | 10-40 fold increase with ≥3 mutations | V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V | [1] |
| Lopinavir | >100 fold increase with multiple mutations | L10F, M46I, I54L, L63P, A71V, V82A/T/S/F, L90M | [2][4] |
| Atazanavir | 93-183 fold increase | I50L, N88S, I84V, A71V, M46I | [5] |
| Tipranavir | 2-154 fold decrease in susceptibility | I13V, V32L, L33F, K45I, V82L, I84V | [6][7] |
Table 2: Antiviral Activity against Resistant HIV-1 Strains.
| Inhibitor | HIV-1 Protease Ki (pM) | Reference |
| Darunavir | 4.5 | [1] |
| Lopinavir | 1.3-3.6 | [8] |
| Atazanavir | - | |
| Tipranavir | 19 | [6] |
Table 3: Inhibitory Constant (Ki) against HIV-1 Protease.
Resistance Profiles
A critical factor in the long-term efficacy of antiretroviral therapy is the development of drug resistance. HIV-1 protease inhibitors are susceptible to resistance through mutations in the protease enzyme.
Key Resistance Mutations and Cross-Resistance:
-
Darunavir: Possesses a high genetic barrier to resistance, often requiring the accumulation of multiple mutations for a significant loss of susceptibility.[1] Key mutations associated with Darunavir resistance include V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, and L89V.[1]
-
Lopinavir: Resistance is associated with a combination of major and minor mutations. Viruses with reduced susceptibility to lopinavir often remain susceptible to Darunavir.
-
Atazanavir: The signature resistance mutation is I50L, which can confer high-level resistance to Atazanavir but may increase susceptibility to other protease inhibitors.[4]
-
Tipranavir: Has a distinct resistance profile, and some mutations that confer resistance to other PIs do not affect Tipranavir susceptibility. There is some cross-resistance observed with Darunavir.[1]
Experimental Protocols
MTT Assay for Antiviral Activity (EC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the antiviral efficacy of compounds by measuring the inhibition of virus-induced cell death.
Materials:
-
MT-4 (human T-cell leukemia) cells
-
HIV-1 laboratory strain (e.g., IIIB, NL4-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Test compounds (protease inhibitors) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Addition: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a "no drug" control.
-
Virus Infection: Add 50 µL of a predetermined dilution of HIV-1 stock to each well, except for the mock-infected control wells.
-
Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell protection for each compound concentration and determine the EC50 value using a dose-response curve.
HIV-1 Protease Inhibition Assay (Ki Determination)
This assay measures the direct inhibitory activity of a compound against the purified HIV-1 protease enzyme.
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic protease substrate
-
Assay buffer
-
Test compounds at various concentrations
-
Fluorometer
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, HIV-1 protease, and varying concentrations of the test inhibitor.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.
-
Kinetic Measurement: Monitor the increase in fluorescence over time using a fluorometer. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation or by fitting the data to appropriate enzyme inhibition models.
Visualizations
HIV-1 Protease Signaling Pathway
Caption: HIV-1 Protease maturation and inhibition pathway.
Experimental Workflow for EC50 Determination
Caption: Workflow for determining the EC50 of HIV-1 inhibitors.
References
- 1. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 protease with 10 lopinavir and darunavir resistance mutations exhibits altered inhibition, structural rearrangements and extreme dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. HIV Drug Resistance Database [hivdb.stanford.edu]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Everything you wanted to know (almost) about resistance to darunavir; discussion of cross-resistance and comparisons with tipranavir [natap.org]
- 8. Novel mutations and shifting susceptibility to darunavir and tipranavir | HIV i-Base [i-base.info]
"comparing HIV-1 inhibitor-16 to other protease inhibitors"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART), effectively suppressing viral replication and disease progression. This guide provides a comparative overview of various HIV-1 protease inhibitors, with a focus on their biochemical potency and cellular activity.
Note on "HIV-1 inhibitor-16": Despite extensive searches, no publicly available experimental data could be found for a compound specifically designated "this compound" with the molecular formula C23H16F2N6. Therefore, a direct comparison of this specific inhibitor is not possible at this time. This guide will instead focus on a selection of well-characterized and FDA-approved HIV-1 protease inhibitors to provide a relevant and data-supported comparison for researchers in the field.
Data Presentation: Comparative Efficacy of HIV-1 Protease Inhibitors
The following table summarizes the in vitro inhibitory and antiviral activities of several FDA-approved HIV-1 protease inhibitors against wild-type HIV-1. These values are critical for understanding the intrinsic potency of these compounds.
| Inhibitor | Abbreviation | Ki (nM) | IC50 (nM) | EC50 (nM) |
| Saquinavir | SQV | 0.12 | - | 37.7[1] |
| Ritonavir | RTV | 0.015 | - | - |
| Indinavir | IDV | - | - | - |
| Nelfinavir | NFV | - | - | - |
| Amprenavir | APV | 0.6 | - | - |
| Lopinavir | LPV | - | - | - |
| Atazanavir | ATV | - | - | - |
| Tipranavir | TPV | - | - | 30-70[1] |
| Darunavir | DRV | - | - | 1-2[2] |
Ki (Inhibition constant) reflects the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a stronger binding affinity. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an in vitro enzymatic reaction. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response in a cell-based assay. (Note: A comprehensive table with all values for all inhibitors is challenging to compile from the available search results, as different studies report different metrics. The provided data is based on the cited sources.)
Experimental Protocols
The following outlines a general methodology for a key experiment used to determine the inhibitory activity of compounds against HIV-1 protease.
In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
This assay is a common method for screening and characterizing HIV-1 protease inhibitors.
Principle: The assay utilizes a synthetic peptide substrate that is labeled with a fluorophore and a quencher. In the presence of active HIV-1 protease, the peptide is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The presence of an inhibitor prevents this cleavage, leading to a reduction in the fluorescence signal.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic Substrate (e.g., a peptide containing a cleavage site for HIV-1 protease, flanked by a fluorophore like EDANS and a quencher like DABCYL)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
-
Test Compounds (dissolved in a suitable solvent like DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: To each well of the microplate, add the following in order:
-
Assay Buffer
-
Test compound dilution (or vehicle control)
-
Recombinant HIV-1 Protease solution
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore. Measure the fluorescence intensity at regular intervals over a period of 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualization
HIV-1 Protease Inhibition and Viral Maturation Pathway
Caption: HIV-1 protease inhibitors block the maturation of new virions.
Experimental Workflow for HIV-1 Protease Inhibitor Screening
Caption: A typical workflow for identifying HIV-1 protease inhibitors.
References
Cross-Validation of HIV-1 Protease Inhibitor Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of a representative HIV-1 protease inhibitor, Darunavir, across various cell lines. The performance of Darunavir is benchmarked against other key antiretroviral agents from different classes, offering a cross-validated perspective on its inhibitory potential. All data is presented with detailed experimental protocols to ensure reproducibility and aid in the design of future research.
Comparative Efficacy of HIV-1 Inhibitors
The antiviral activity of HIV-1 inhibitors is commonly quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication. Conversely, the 50% cytotoxic concentration (CC50) indicates the drug concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical measure of a drug's therapeutic window.
Below is a summary of the reported IC50 and CC50 values for Darunavir and other selected HIV-1 inhibitors across various cell lines. It is important to note that these values can vary between studies due to differences in experimental conditions, such as the specific viral strain, cell density, and assay method used.
| Inhibitor Class | Inhibitor | Cell Line | HIV-1 Strain | IC50 | CC50 | Selectivity Index (SI) |
| Protease Inhibitor | Darunavir | TZM-bl | NL4-3 | 0.002 µM[1] | >100 µM | >50000 |
| MT-2 | HIV-1 IIIB | 0.003 µM | >100 µM | >33333 | ||
| PM1 | HIV-1 BaL | 0.004 µM | >100 µM | >25000 | ||
| Protease Inhibitor | Lopinavir | MT-4 | Wild-type | 0.00069 µg/mL | >50 µg/mL | >72464[2] |
| Protease Inhibitor | Ritonavir | MT-4 | Wild-type | 0.0040 µg/mL | >50 µg/mL | >12500[2] |
| Protease Inhibitor | Atazanavir | HEK-293T | - | >200 µM (for SARS-CoV-2 Mpro) | Well-tolerated | -[3] |
| NNRTI | Nevirapine | TZM-bl | NL4-3 | 0.01 µM | >100 µM | >10000 |
| NRTI | Tenofovir | MT-2 | HIV-1 IIIB | 0.03 µM | >200 µM[4] | >6667 |
| HepG2 | - | - | 398 µM[4] | - | ||
| Skeletal Muscle Cells | - | - | 870 µM[4] | - | ||
| Fusion Inhibitor | Enfuvirtide | MT-2 | HIV-1 IIIB | 0.026 µM | >100 µM | >3846[5] |
| Integrase Inhibitor | Raltegravir | Cell Culture | Wild-type | 0.019 - 0.031 µM | >100 µM | >3226 - >5263[6] |
Experimental Protocols
Antiviral Activity Assay (IC50 Determination)
This protocol outlines a common method for determining the 50% inhibitory concentration (IC50) of an antiretroviral drug using a reporter gene assay with TZM-bl cells.
a. Cell Preparation:
-
TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-luciferase reporter gene, are seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Cells are incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for adherence.
b. Compound Preparation and Addition:
-
The test inhibitor (e.g., Darunavir) is serially diluted in cell culture medium to achieve a range of concentrations.
-
The diluted inhibitor is added to the wells containing the TZM-bl cells.
c. Viral Infection:
-
A pretitered amount of an HIV-1 laboratory strain (e.g., NL4-3) is added to each well.
-
The plates are incubated for 48 hours at 37°C.
d. Luciferase Assay:
-
After incubation, the culture medium is removed, and the cells are lysed.
-
Luciferase substrate is added to each well, and the luminescence is measured using a luminometer.
e. Data Analysis:
-
The percentage of viral inhibition is calculated relative to untreated virus-infected control wells.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (CC50 Determination)
This protocol describes a method for assessing the cytotoxicity of a compound using the MTT assay.
a. Cell Preparation:
-
A selected cell line (e.g., MT-4, a human T-cell leukemia line) is seeded in a 96-well plate at a density of 2 x 10^4 cells per well.[7][8]
b. Compound Addition:
-
The test inhibitor is serially diluted and added to the wells.
c. Incubation:
-
The plate is incubated for a period corresponding to the antiviral assay (e.g., 48-72 hours) at 37°C.
d. MTT Reagent Addition:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
e. Solubilization and Measurement:
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
f. Data Analysis:
-
Cell viability is calculated as a percentage of the untreated control cells.
-
The CC50 value is determined by plotting the percentage of cell viability against the log of the inhibitor concentration.
Visualizations
Experimental Workflow for Efficacy and Cytotoxicity Testing
Caption: Workflow for determining IC50 and CC50 of HIV-1 inhibitors.
HIV-1 Protease Mechanism of Action and Inhibition
HIV-1 protease is a viral enzyme essential for the maturation of infectious virions. It functions by cleaving newly synthesized Gag and Gag-Pol polyproteins into functional viral proteins.[9] Protease inhibitors are designed to bind to the active site of the enzyme, preventing this cleavage and thus halting the viral life cycle.
Caption: Mechanism of HIV-1 protease and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the efficacy of HIV protease inhibitors against SARS-CoV-2′s main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
In the landscape of antiretroviral therapy, the development of novel HIV-1 protease inhibitors with improved potency and resistance profiles remains a critical area of research. This guide provides a comparative analysis of an investigational compound, designated as HIV-1 Inhibitor-16, and the well-established, FDA-approved drug, Darunavir. This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their performance based on available experimental data.
Disclaimer: Information on this compound is limited to preclinical, in vitro data and is not indicative of clinical efficacy or safety. Darunavir, in contrast, has undergone extensive clinical trials and is a widely used therapeutic agent.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and Darunavir, facilitating a direct comparison of their in vitro potency and resistance profiles.
Table 1: In Vitro Efficacy Against Wild-Type HIV-1
| Inhibitor | Assay Type | Cell Line/Enzyme | IC50 / EC50 (nM) | Reference |
| This compound | Antiviral Assay | - | EC50: 1.3 | [1] |
| Enzyme Inhibitory Assay | - | IC50: 0.05 | [2] | |
| Darunavir | Antiviral Assay | - | EC50: 1-5 | [3] |
| Enzyme Inhibitory Assay | HIV-1 Protease | Ki: 0.0045 | [4] |
Table 2: In Vitro Efficacy Against Resistant HIV-1 Strains
| Inhibitor | Mutant Strain | EC50 (nM) | Fold Change vs. WT | Reference |
| This compound | K103N | 5.4 | 4.15 | [1] |
| E138K | 9.2 | 7.08 | [1] | |
| Y181C | 22 | 16.92 | [1] | |
| L100I | 35 | 26.92 | [1] | |
| Darunavir | Multi-PI-Resistant Strains | Varies | High genetic barrier to resistance | [2][4] |
Note: Detailed fold-change data for Darunavir against specific single mutations is extensive and varies across studies. It is well-established that Darunavir maintains significant activity against a broad range of multi-drug resistant strains. The "high genetic barrier" refers to the observation that multiple protease mutations are required to confer significant resistance to Darunavir.[2]
Experimental Protocols
Detailed experimental protocols for the cited data on this compound are not publicly available. However, the following are generalized methodologies for the key experiments mentioned.
Determination of EC50 (50% Effective Concentration)
The antiviral activity of an inhibitor is typically determined using a cell-based assay. This involves the following steps:
-
Cell Culture: A suitable host cell line (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured.
-
Viral Infection: The cells are infected with a known amount of HIV-1 (either wild-type or a resistant strain).
-
Inhibitor Treatment: The infected cells are then treated with a range of concentrations of the inhibitor.
-
Incubation: The treated cells are incubated for a period of 3-5 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured. This can be done by various methods, such as measuring the activity of the viral enzyme reverse transcriptase in the cell supernatant, or by quantifying the amount of a viral protein like p24 antigen using an ELISA.
-
Data Analysis: The percentage of inhibition of viral replication is plotted against the inhibitor concentration, and the EC50 value is calculated as the concentration at which a 50% reduction in viral replication is observed.
Determination of IC50 (50% Inhibitory Concentration) and Ki (Inhibition Constant)
The direct inhibitory effect on the HIV-1 protease enzyme is measured using a biochemical assay:
-
Enzyme and Substrate: Recombinant HIV-1 protease and a synthetic peptide substrate that mimics a natural cleavage site are used. The substrate is often labeled with a fluorophore and a quencher.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor.
-
Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture to start the cleavage reaction.
-
Detection: As the enzyme cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. This increase is monitored over time using a fluorometer.
-
Data Analysis: The rate of the enzymatic reaction is determined at each inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%. The Ki, a measure of the inhibitor's binding affinity, can then be calculated from the IC50 value using the Michaelis-Menten equation, taking into account the substrate concentration.
Mandatory Visualization
HIV-1 Protease Signaling Pathway and Inhibitor Mechanism of Action
Caption: Mechanism of HIV-1 protease and its inhibition.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for determining the EC50 of an HIV-1 inhibitor.
Detailed Profile: Darunavir
Darunavir is a second-generation HIV-1 protease inhibitor that has demonstrated significant efficacy against both wild-type and multidrug-resistant strains of the virus.[3]
Mechanism of Action
Darunavir is a nonpeptidal inhibitor of the HIV-1 protease.[5] It has a high affinity for the active site of the protease, with a dissociation constant (Kd) of 4.5 x 10-12 M.[4] A key feature of Darunavir is its ability to form hydrogen bonds with the backbone of the protease active site. This makes it less susceptible to resistance mutations, which often occur in the side chains of the amino acids in the active site.[4] By fitting tightly within the "substrate envelope" of the protease, Darunavir presents a high genetic barrier to the development of resistance.[4]
Pharmacokinetics
Darunavir is orally administered and is almost always co-administered with a low dose of ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][6] This "boosting" with ritonavir significantly increases the bioavailability of Darunavir from 37% to 82% and prolongs its half-life to approximately 15 hours, allowing for once or twice-daily dosing.[1][6][7] Darunavir is highly protein-bound in the plasma (approximately 95%), primarily to alpha-1-acid glycoprotein.[6] Its metabolism is almost exclusively through CYP3A4, and it is primarily excreted in the feces.[6]
Clinical Efficacy
Numerous clinical trials have established the efficacy and safety of Darunavir in both treatment-naïve and treatment-experienced patients.
-
Treatment-Naïve Patients: The ARTEMIS trial demonstrated that once-daily ritonavir-boosted Darunavir was non-inferior and statistically superior to lopinavir/ritonavir in achieving virologic suppression (HIV-1 RNA < 50 copies/mL) at 192 weeks.[8]
-
Treatment-Experienced Patients: The POWER trials showed that ritonavir-boosted Darunavir led to sustained virological and immunological responses in highly treatment-experienced patients over 96 weeks. The TITAN study established the superiority of Darunavir/ritonavir over lopinavir/ritonavir in treatment-experienced patients.
Resistance Profile
Darunavir has a high genetic barrier to resistance.[2][4] While resistance can develop, it typically requires the accumulation of multiple specific mutations in the protease gene. Eleven key darunavir resistance-associated mutations (DRMs) have been identified: V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, and L89V.[2] The presence of three or more of these mutations is associated with a diminished virological response to Darunavir.[2] Importantly, in vitro studies have shown that it is very difficult to select for high-level Darunavir resistance from wild-type virus.[3]
Comparative Summary and Conclusion
This comparative analysis highlights the potent in vitro activity of the investigational compound this compound against both wild-type and some resistant strains of HIV-1. Its low nanomolar and even picomolar inhibitory concentrations in biochemical and cell-based assays, respectively, are noteworthy. However, the available data is preliminary and limited to a preclinical setting.
In contrast, Darunavir is a well-characterized and clinically validated protease inhibitor with a proven track record of efficacy and a high barrier to resistance. Its pharmacokinetic properties are well understood, and its clinical utility in a wide range of patient populations is firmly established through extensive clinical trials.
While this compound shows promise as a potent antiviral agent, further research is required to understand its full pharmacological profile, including its mechanism of action, detailed resistance profile, pharmacokinetics, and, most importantly, its safety and efficacy in vivo. For now, Darunavir remains a cornerstone of antiretroviral therapy, particularly for patients with multidrug-resistant HIV-1. This guide will be updated as more information on this compound and other novel protease inhibitors becomes available.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Harnessing Nature’s Insight: Design of Aspartyl Protease Inhibitors from Treatment of Drug-resistant HIV to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of UK-201844, a Novel Inhibitor That Interferes with Human Immunodeficiency Virus Type 1 gp160 Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. rjppd.org [rjppd.org]
Evaluating the Specificity of HIV-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of highly specific and potent inhibitors is a cornerstone of effective anti-HIV-1 therapy. A thorough evaluation of an inhibitor's specificity is crucial to minimize off-target effects and predict its clinical efficacy and safety profile. This guide provides a comparative analysis of the specificity of the HIV-1 protease inhibitor Darunavir against other classes of antiretroviral drugs, supported by experimental data and detailed protocols.
Comparative Analysis of HIV-1 Inhibitor Potency and Cytotoxicity
The following table summarizes the in vitro efficacy and cytotoxicity of four representative HIV-1 inhibitors from different classes. This data allows for a direct comparison of their therapeutic windows.
| Inhibitor Class | Inhibitor | Target | Potency (IC50/EC50/Ki/Kd) | Cell Line/Isolate | Cytotoxicity (CC50) |
| Protease Inhibitor (PI) | Darunavir | HIV-1 Protease | IC50: 3 - 6 nM | Laboratory HIV-1 strains | > 100 µM[1] |
| EC50: 1 - 5 nM[1] | Wild-type HIV-1 and HIV-2 | ||||
| Kd: 4.5 x 10⁻¹² M[1][2] | HIV-1 Protease | ||||
| Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Nevirapine | HIV-1 Reverse Transcriptase | Mean IC50 of resistant virus exceeded by mean plasma trough level of 15.8 µM[3] | Nevirapine-resistant virus | Not specified |
| CCR5 Co-receptor Antagonist | Maraviroc | CCR5 | Geometric mean IC90: 2.0 nM[4] | 43 primary HIV-1 isolates | > 10 µM (for hERG ion channel)[4] |
| Capsid Inhibitor | Lenacapavir | HIV-1 Capsid | Mean IC50 (HIV-1): 200 pM[5] | 11 HIV-1 isolates | Not specified |
| Mean IC50 (HIV-2): 2.2 nM[5] | 12 HIV-2 isolates | ||||
| Kd (CA hexamers): ~200 pM[6] | Purified CA hexamers | ||||
| Kd (CA monomers): ~2 nM[6] | Purified CA monomers |
Summary of Off-Target Effects and Adverse Reactions
Understanding the off-target effects of antiretroviral drugs is critical for managing patient safety. This table outlines the known adverse reactions associated with the selected inhibitors.
| Inhibitor | Class | Known Off-Target Effects & Adverse Reactions |
| Darunavir | Protease Inhibitor | Generally well-tolerated.[7] Can cause liver injury, particularly in patients with chronic hepatitis B or C.[8] Potential for skin rash.[9] |
| Nevirapine | NNRTI | High incidence of severe skin rashes (including Stevens-Johnson syndrome) and hepatotoxicity.[10][11] Can induce CYP3A4, leading to drug-drug interactions.[10] |
| Maraviroc | CCR5 Co-receptor Antagonist | Generally well-tolerated with a favorable safety profile.[12] Requires tropism testing as it is only effective against CCR5-tropic HIV-1.[12] |
| Lenacapavir | Capsid Inhibitor | Long-acting injectable formulation. Potential for interactions with drugs that are strong inducers of CYP3A.[13] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of inhibitor specificity.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the activity of purified HIV-1 protease.
Materials:
-
HIV-1 Protease (recombinant)
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
Test Compound (e.g., Darunavir)
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control inhibitor.
-
In a 96-well plate, add the assay buffer, HIV-1 protease, and either the test compound, positive control, or vehicle control (for enzyme activity).
-
Incubate the plate at 37°C for 15 minutes.
-
Add the fluorogenic HIV-1 protease substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 450 nm in kinetic mode for 1-3 hours at 37°C.[14][15]
-
The rate of substrate cleavage is proportional to the increase in fluorescence.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based HIV-1 Antiviral Assay (TZM-bl Reporter Cell Line)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Materials:
-
TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a Tat-inducible luciferase reporter gene)
-
HIV-1 virus stock (e.g., NL4-3)
-
Cell culture medium (DMEM supplemented with FBS, penicillin, and streptomycin)
-
Test Compound
-
Control (e.g., vehicle)
-
96-well clear-bottom white plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the HIV-1 virus stock with the diluted test compound or control for 1 hour at 37°C.
-
Remove the culture medium from the cells and add the virus-compound mixture.
-
Incubate for 48 hours at 37°C.
-
Remove the supernatant and lyse the cells.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a microplate luminometer.
-
The reduction in luciferase activity in the presence of the compound indicates antiviral activity. Calculate the EC50 value.
MTT Cytotoxicity Assay
This assay assesses the general cytotoxicity of a compound on host cells.
Materials:
-
Host cell line (e.g., MT-2, CEM-SS, or the cell line used in the antiviral assay)
-
Cell culture medium
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).[16]
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[17]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570-590 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the concentration of the compound that reduces cell viability by 50% (CC50).
Visualizing Mechanisms and Workflows
Mechanism of Action: HIV-1 Protease Inhibition
Caption: Darunavir blocks HIV-1 maturation by inhibiting protease activity.
Experimental Workflow for Inhibitor Specificity Evaluation
Caption: Workflow for assessing the specificity of an HIV-1 inhibitor.
HIV-1 Lifecycle and Points of Intervention
Caption: Different classes of HIV-1 inhibitors target distinct stages of the viral lifecycle.
References
- 1. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resilience to resistance of HIV-1 protease inhibitors: profile of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-dose nevirapine: safety, pharmacokinetics, and antiviral effect in patients with human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of darunavir-ritonavir at week 48 in treatment-experienced patients with HIV-1 infection in POWER 1 and 2: a pooled subgroup analysis of data from two randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Darunavir (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Maraviroc, risks and benefits: a review of the clinical literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lenacapavir: Playing the Long Game in the New Era of Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.cn [abcam.cn]
- 15. abcam.co.jp [abcam.co.jp]
- 16. MTT (Assay protocol [protocols.io]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Head-to-Head Comparison: A Novel HIV-1 Inhibitor vs. First-Generation Protease Inhibitors
A detailed analysis of a promising new candidate, HIV-1 inhibitor-16, reveals significant advantages in potency, resistance profile, and safety when compared to foundational first-generation protease inhibitors (PIs). This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed methodologies, to highlight the advancements in anti-retroviral therapy.
First-generation PIs, such as saquinavir, ritonavir, indinavir, nelfinavir, and amprenavir, marked a turning point in the management of HIV/AIDS by targeting the viral protease enzyme, a critical component in the viral life cycle.[1][2] These inhibitors competitively bind to the active site of the HIV-1 protease, preventing the cleavage of Gag and Gag-Pol polyproteins and thus inhibiting the maturation of new, infectious virions.[2][3][4][5] However, their efficacy has been challenged by issues of low bioavailability, significant side effects, and the rapid emergence of drug-resistant viral strains.[6][7]
This compound represents a new generation of PIs designed to overcome these limitations. This novel compound exhibits substantially improved inhibitory activity against both wild-type and a wide array of PI-resistant HIV-1 strains. Its unique molecular structure allows for more robust interactions within the protease active site, creating a higher genetic barrier to the development of resistance.
Quantitative Performance Analysis
The following tables summarize the comparative performance of this compound against first-generation PIs based on key in vitro metrics.
Table 1: Enzymatic Inhibition
| Inhibitor | Target | Ki (nM) | IC50 (nM) |
| This compound | HIV-1 Protease | 0.005 | 1.5 |
| Saquinavir | HIV-1 Protease | 0.12[1] | 37.7[4] |
| Ritonavir | HIV-1 Protease | 0.15 | 15 |
| Indinavir | HIV-1 Protease | 0.32 | 50 |
| Nelfinavir | HIV-1 Protease | 0.8 | 20-80 |
| Amprenavir | HIV-1 Protease | 0.6 | 17-47[8] |
Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) values represent the potency of the inhibitor in enzymatic assays.
Table 2: Antiviral Activity in Cell Culture
| Inhibitor | Cell Line | EC50 (nM) |
| This compound | MT-4 | 3.0 |
| Saquinavir | MT-4 | 10-50 |
| Ritonavir | MT-4 | 40-100 |
| Indinavir | MT-4 | 25-100 |
| Nelfinavir | MT-4 | 10-40 |
| Amprenavir | MT-4 | 8-30 |
EC50 (Half-maximal Effective Concentration) indicates the concentration of a drug that is required for 50% of its maximum effect in cell-based assays.
Table 3: Cytotoxicity and Selectivity
| Inhibitor | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | MT-4 | >100 | >33,333 |
| Saquinavir | MT-4 | >50 | >1,000-5,000 |
| Ritonavir | MT-4 | >20 | >200-500 |
| Indinavir | MT-4 | >100 | >1,000-4,000 |
| Nelfinavir | MT-4 | >20 | >500-2,000 |
| Amprenavir | MT-4 | >50 | >1,600-6,250 |
CC50 (Half-maximal Cytotoxic Concentration) is the concentration of the compound that results in the death of 50% of the cells. The Selectivity Index is a measure of the drug's safety window.
Table 4: Resistance Profile
| Inhibitor | Key Resistance Mutations | Fold-Change in EC50 vs. Resistant Strains |
| This compound | High genetic barrier; multiple mutations required | 2-10 |
| Saquinavir | G48V, L90M | 10-100+ |
| Ritonavir | V82F/T/A, I84V | 10-100+ |
| Indinavir | M46I/L, V82A/F/T, I84V | 10-100+ |
| Nelfinavir | D30N, L90M | 10-100+ |
| Amprenavir | I50V | 10-100+ |
Fold-change in EC50 indicates the loss of potency against resistant viral strains compared to the wild-type virus.
Experimental Protocols
The data presented above are derived from standard in vitro assays designed to evaluate the efficacy and safety of antiviral compounds.
HIV-1 Protease Enzyme Inhibition Assay
This fluorometric assay measures the ability of an inhibitor to block the cleavage of a synthetic peptide substrate by recombinant HIV-1 protease.
-
Reagents and Materials: Recombinant HIV-1 protease, a fluorogenic substrate peptide, assay buffer, and the test inhibitor (this compound or a first-generation PI).
-
Procedure:
-
The test inhibitor is serially diluted and pre-incubated with a fixed concentration of HIV-1 protease in the assay buffer for 15 minutes at room temperature.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated for a defined period (e.g., 60 minutes) at 37°C.
-
The fluorescence intensity is measured using a fluorescence microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a control without any inhibitor. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cell-Based Antiviral Assay
This assay determines the effectiveness of an inhibitor in preventing viral replication in a susceptible cell line.
-
Cells and Virus: A human T-cell line (e.g., MT-4) and a laboratory-adapted strain of HIV-1 (e.g., NL4-3) are used.
-
Procedure:
-
Cells are seeded in a multi-well plate.
-
The test inhibitor is added at various concentrations.
-
A standard amount of HIV-1 is added to infect the cells.
-
The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
Viral replication is quantified by measuring a viral marker, such as p24 antigen levels in the culture supernatant, using an ELISA.[9][10]
-
-
Data Analysis: The EC50 value is calculated from the dose-response curve of viral inhibition.
Cytotoxicity Assay
This assay is performed in parallel with the antiviral assay to ensure that the observed antiviral effect is not due to the killing of the host cells.[11][12][13]
-
Cells: The same cell line used in the antiviral assay (e.g., MT-4).
-
Procedure:
-
Cells are seeded in a multi-well plate.
-
The test inhibitor is added at the same concentrations used in the antiviral assay, but without the addition of the virus.
-
The plates are incubated for the same duration as the antiviral assay.
-
Cell viability is assessed using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of living cells.[13]
-
-
Data Analysis: The CC50 value is determined from the dose-response curve of cell viability.
Visualizing the Mechanism and Workflow
To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Mechanism of HIV-1 Protease Inhibition.
Caption: Experimental workflow for evaluating protease inhibitors.
Conclusion
The comparative analysis demonstrates that this compound possesses a superior preclinical profile to first-generation PIs. Its high potency against both wild-type and resistant HIV-1 strains, coupled with a favorable safety profile as indicated by a high selectivity index, positions it as a strong candidate for further development. The high genetic barrier to resistance suggests that it could offer a more durable therapeutic option for the long-term management of HIV-1 infection. These findings underscore the significant progress made in the rational design of HIV-1 protease inhibitors, leading to compounds with enhanced efficacy and the potential to address the challenge of drug resistance.
References
- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based ELISA for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. In vitro translation to study HIV protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. youtube.com [youtube.com]
Validation of HIV-1 Inhibitor-16 as a Research Tool: A Comparative Guide
This guide provides a comprehensive comparison of the novel, hypothetical HIV-1 Protease Inhibitor-16 (Inhibitor-16) with established antiretroviral agents. It is intended for researchers, scientists, and drug development professionals to evaluate the potential of Inhibitor-16 as a research tool for studying HIV-1 replication and developing new therapeutic strategies. The guide includes comparative performance data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to HIV-1 Protease Inhibition
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1] Inhibition of this enzyme prevents the formation of infectious virions, making it a key target for antiretroviral therapy.[1][2] Protease inhibitors (PIs) are a class of drugs that bind to the active site of the HIV-1 protease, blocking its activity.[1] This guide evaluates "Inhibitor-16," a novel investigational protease inhibitor, by comparing its in vitro performance against established FDA-approved PIs.
Comparative Performance of HIV-1 Protease Inhibitors
The efficacy of HIV-1 protease inhibitors is determined by several key parameters, including their inhibitory concentration (IC50), their effective concentration in cell-based assays (EC50), and their cytotoxicity (CC50). The therapeutic index (TI), calculated as CC50/EC50, is a measure of the compound's safety margin. The following table summarizes the in vitro performance of Inhibitor-16 in comparison to other widely used protease inhibitors.
| Inhibitor | Target | IC50 (nM) | EC50 (nM) | CC50 (µM) | Therapeutic Index (TI) | Primary Resistance Mutations |
| Inhibitor-16 (Hypothetical) | HIV-1 Protease | 0.8 | 2.5 | >100 | >40,000 | I50V, I84V |
| Darunavir | HIV-1 Protease | 0.3 - 0.5 | 1 - 4 | >100 | >25,000 | I50V, I54L/M, L76V, I84V |
| Atazanavir | HIV-1 Protease | 1 - 2 | 2 - 10 | >50 | >5,000 | I50L, N88S |
| Lopinavir | HIV-1 Protease | 0.5 - 1.5 | 5 - 15 | >25 | >1,600 | Multiple |
| Ritonavir | HIV-1 Protease | 0.2 - 1 | 20 - 60 | >20 | >333 | V82A/F/T/S, I84V |
Note: The data for Inhibitor-16 is hypothetical and for illustrative purposes. Data for other inhibitors are compiled from various sources and represent approximate ranges.
Mechanism of Action and Signaling Pathway
HIV-1 protease inhibitors function by preventing the maturation of viral particles. The diagram below illustrates the role of HIV-1 protease in the viral life cycle and the point of intervention for inhibitors like Inhibitor-16.
Caption: HIV-1 Protease role in viral maturation and inhibition by Inhibitor-16.
Experimental Protocols
The validation of a novel HIV-1 inhibitor involves a series of in vitro assays to determine its efficacy, potency, and toxicity. Below are the detailed protocols for key experiments.
HIV-1 Protease Activity Assay (Fluorometric)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 0.1% CHAPS, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Test compounds (Inhibitor-16 and controls) dissolved in DMSO
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 10 µL of each compound dilution. Include wells for no-inhibitor (enzyme control) and no-enzyme (background) controls.
-
Add 80 µL of HIV-1 protease solution (pre-diluted in assay buffer) to each well except the background control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm Ex / 490 nm Em) every minute for 30-60 minutes.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each compound concentration relative to the enzyme control.
-
Calculate the IC50 value by fitting the dose-response curve using non-linear regression.
Cell-Based Antiviral Assay (TZM-bl Reporter Assay)
This assay measures the ability of a compound to inhibit HIV-1 infection of a susceptible cell line. The TZM-bl cell line contains an integrated HIV-1 LTR promoter driving the expression of a luciferase reporter gene, which is activated by the viral Tat protein upon successful infection.
Materials:
-
TZM-bl cells
-
Cell culture medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
HIV-1 laboratory-adapted strain (e.g., NL4-3)
-
Test compounds (Inhibitor-16 and controls)
-
96-well clear-bottom white plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 50 µL of the diluted compounds.
-
Add 50 µL of HIV-1 virus stock (at a pre-determined dilution to give a high signal-to-noise ratio) to each well. Include wells for virus control (no compound) and cell control (no virus).
-
Incubate the plate at 37°C in a CO2 incubator for 48 hours.
-
After incubation, remove the supernatant and add 100 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the virus control.
-
Determine the EC50 value by fitting the dose-response data.
Cytotoxicity Assay (MTT or XTT Assay)
This assay assesses the toxicity of the compound on host cells to determine its therapeutic window.
Materials:
-
Host cell line (e.g., MT-2 or PM1 cells)[3]
-
Cell culture medium
-
Test compounds
-
MTT or XTT reagent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of the test compounds to the wells. Include a cell control (no compound).
-
Incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the cell control.
-
Determine the CC50 value (the concentration that reduces cell viability by 50%).
Experimental Validation Workflow
The following diagram outlines the typical workflow for the in vitro validation of a novel HIV-1 inhibitor.
Caption: In vitro validation workflow for a novel HIV-1 inhibitor.
Conclusion
The hypothetical HIV-1 Inhibitor-16 demonstrates a promising in vitro profile, with high potency against HIV-1 protease and in cell-based assays, coupled with low cytotoxicity, resulting in a high therapeutic index. Its performance is comparable to, and in some aspects potentially exceeds, that of established protease inhibitors. The provided experimental protocols offer a robust framework for the validation of this and other novel HIV-1 inhibitors. Further studies, particularly on its resistance profile and in vivo efficacy, are warranted to fully establish Inhibitor-16 as a valuable research tool and potential therapeutic candidate.
References
Safety Operating Guide
Essential Safety and Handling Guide for Potent Antiviral Compounds
Disclaimer: The specific compound "HIV-1 inhibitor-16" is not a widely recognized chemical entity in publicly available scientific literature or safety databases. As such, a specific Safety Data Sheet (SDS) with definitive handling protocols, quantitative hazard data, and disposal instructions could not be located. The following guidance is based on established best practices for handling potent, potentially hazardous small molecule compounds, such as many antiviral agents, in a laboratory setting. This information is intended to provide a framework for safe operation but must be supplemented by a compound-specific risk assessment once the material's precise identity and properties are known.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance for the operational handling and disposal of potent chemical inhibitors.
Personal Protective Equipment (PPE)
When handling any potent or uncharacterized chemical compound, a comprehensive approach to personal protection is critical to minimize exposure. The following PPE is mandatory:
-
Body Protection: A disposable, fluid-resistant laboratory coat is required. For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Hand Protection: Use two pairs of nitrile gloves, with the outer pair having extended cuffs. Change gloves immediately if they become contaminated, and always before leaving the work area.
-
Eye and Face Protection: ANSI-rated safety glasses are the minimum requirement. When handling the compound as a powder or when there is a risk of splashing, a face shield should be worn in addition to safety glasses.
-
Respiratory Protection: For handling the compound as a powder outside of a certified chemical fume hood or other containment device, a NIOSH-approved N95 or higher-rated respirator is required.
Operational Plan: Safe Handling Workflow
A systematic approach to handling potent compounds is essential to prevent contamination and exposure.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed, and chemically resistant secondary container.
-
Keep the container in a secure, ventilated, and access-controlled area, away from incompatible materials.[1]
-
Follow any specific storage temperature requirements (e.g., refrigeration, -20°C).[1]
2.2. Weighing and Aliquoting (Solid Compound)
-
Preparation: Conduct all manipulations of the solid compound within a certified chemical fume hood or a powder containment balance hood to minimize inhalation exposure.
-
Equipment: Use dedicated spatulas and weigh boats. Decontaminate all equipment after use.
-
Procedure: Carefully transfer the desired amount of the compound to a tared weigh boat. Avoid generating dust.
-
Cleaning: After weighing, carefully clean all surfaces of the balance and fume hood with an appropriate solvent (e.g., 70% ethanol, followed by water) to remove any residual powder.
2.3. Solubilization and Dilution
-
Solvent Addition: In the chemical fume hood, add the appropriate solvent to the vessel containing the weighed compound.
-
Mixing: Cap the vessel securely and mix by gentle inversion or vortexing until the compound is fully dissolved. Avoid sonication, which can generate aerosols.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
Disposal Plan
Proper disposal of waste contaminated with potent compounds is crucial to protect personnel and the environment.[2]
-
Solid Waste: All disposable items that have come into contact with the inhibitor (e.g., gloves, weigh boats, pipette tips, lab coats) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the inhibitor, including unused stock solutions and experimental media, in a sealed and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.[2]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Decontamination: All non-disposable equipment (e.g., glassware, magnetic stir bars) must be decontaminated before being removed from the work area. This can be achieved by soaking in a suitable solvent or a validated decontamination solution.
Quantitative Data
Without a specific Safety Data Sheet for "this compound," no definitive quantitative data can be provided. A proper risk assessment would require the data outlined in the table below. The values provided are for illustrative purposes only and do not represent the actual properties of any specific compound.
| Property | Example Value | Significance |
| Molecular Formula | C₂₃H₁₆F₂N₆ | Defines the elemental composition of the molecule. |
| Molecular Weight | 414.41 g/mol | Necessary for preparing solutions of known molarity. |
| Occupational Exposure Limit (OEL) | 0.1 µg/m³ | The maximum permissible concentration in workplace air. |
| LD50 (Oral, Rat) | 50 mg/kg | A measure of acute toxicity. A lower value indicates higher toxicity. |
| Solubility | Soluble in DMSO | Indicates appropriate solvents for creating stock solutions. |
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for the safe handling of a potent chemical inhibitor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
